molecular formula C10H13N3O2 B014939 NNK-d3 CAS No. 86270-92-0

NNK-d3

货号: B014939
CAS 编号: 86270-92-0
分子量: 210.25 g/mol
InChI 键: FLAQQSHRLBFIEZ-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone is a TSNA analytical standard of high-quality for reliable and quantitative analysis of tobacco specific nitrosamines (TSNAs).>

属性

IUPAC Name

N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQQSHRLBFIEZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235465
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
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Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86270-92-0
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNK-d3, the deuterated form of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a critical analytical tool in tobacco-related cancer research. As a stable isotope-labeled internal standard, it is indispensable for the accurate quantification of the potent pulmonary carcinogen NNK in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound, with the chemical name N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide, possesses a molecular structure where the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms. This isotopic substitution results in a mass shift that allows for its differentiation from the endogenous NNK in mass spectrometry-based analyses, without significantly altering its chemical behavior.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₁₀H₁₀D₃N₃O₂[1]
Molecular Weight 210.25 g/mol [1]
Exact Mass 210.12 Da[1]
CAS Number 86270-92-0[1]
Physical State Solid at room temperature[1]
Appearance White to off-white solid[2]
Density 1.17 g/cm³[1]
Boiling Point 423.9 °C at 760 mmHg[1]
Flash Point 210.2 °C[1]
LogP 1.657[1]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2]
Structural Representation

The two-dimensional structure of this compound is depicted below:

SMILES: [2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O[1]

InChI Key: FLAQQSHRLBFIEZ-FIBGUPNXSA-N[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively available in peer-reviewed literature, as it is primarily a commercially available analytical standard. However, this section outlines general methodologies for its use in quantitative analysis and provides a representative protocol for sample preparation.

Quantitative Analysis by LC-MS/MS

This compound is predominantly used as an internal standard for the quantification of NNK and its primary metabolite, NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Representative Protocol for NNAL and NNK quantification in Urine:

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes.

    • To 2 mL of blank urine, spike with a known concentration of NNK and NNAL working standards.

    • Add a known amount of this compound and NNAL-d3 internal standard solution to all samples.

    • Perform liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 3 minutes, and allowing the phases to separate.

    • Centrifuge the samples at 2,000 x g for 8 minutes.

    • Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction step.

    • Evaporate the combined ethyl acetate extracts to near dryness under a stream of nitrogen gas at 25°C.

    • Reconstitute the residue in 100 µL of Milli-Q water for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization, is commonly employed.

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for NNK, NNAL, this compound, and NNAL-d3.

Spectroscopic Analysis

While specific acquisition parameters for this compound spectra are not detailed in the available literature, the following represents a general approach for obtaining and interpreting spectroscopic data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show the absence of the N-methyl singlet that is characteristic of NNK. The signals for the pyridyl and butyl chain protons would be present.

    • ¹³C NMR would display signals for all carbon atoms in the molecule. The deuterated methyl carbon would likely show a characteristic triplet due to C-D coupling.

    • Deuterium (²H) NMR would show a signal corresponding to the deuterated methyl group.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (m/z 211.1). Fragmentation patterns would be similar to NNK but with a +3 Da shift for fragments containing the deuterated methyl group.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for the C=O (ketone) group, the N=O (nitrosamino) group, and the aromatic pyridine ring. The C-D stretching vibrations would appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretching vibrations.

Biological Pathways

The biological activity of this compound is considered identical to that of NNK. NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Its signaling pathways are crucial in understanding tobacco-induced carcinogenesis.

Metabolic Activation of NNK

The metabolism of NNK proceeds through three primary pathways: carbonyl reduction, pyridine N-oxidation, and α-hydroxylation. These pathways can lead to either detoxification or the formation of DNA-adducting agents that can initiate cancer.

NNK_Metabolism NNK NNK NNAL NNAL (Carcinogenic Metabolite) NNK->NNAL Carbonyl Reduction NNK_N_Oxide NNK-N-Oxide (Detoxification) NNK->NNK_N_Oxide Pyridine N-Oxidation Alpha_Hydroxylation α-Hydroxylation Products NNK->Alpha_Hydroxylation α-Hydroxylation NNAL->Alpha_Hydroxylation α-Hydroxylation Excretion Excretion NNK_N_Oxide->Excretion DNA_Adducts DNA Adducts (Carcinogenesis) Alpha_Hydroxylation->DNA_Adducts

Caption: Metabolic pathways of NNK leading to activation or detoxification.

NNK-Mediated Oncogenic Signaling

NNK exerts its pro-tumorigenic effects by binding to nicotinic acetylcholine receptors (nAChRs), which triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis.[3]

NNK_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NNK NNK nAChR nAChR NNK->nAChR PI3K PI3K nAChR->PI3K PKC PKC nAChR->PKC Akt Akt (PKB) PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Bcl2 Bcl2 Akt->Bcl2 Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->NFkB cMyc c-Myc ERK->cMyc Cell_Survival Cell Survival NFkB->Cell_Survival cMyc->Cell_Proliferation Bcl2->Cell_Survival

References

Synthesis of a Deuterated Internal Standard for the Tobacco-Specific Carcinogen NNK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of a deuterated internal standard for the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). The use of a stable isotope-labeled internal standard is critical for the accurate quantification of NNK in complex biological matrices, which is essential for toxicology studies, biomarker validation, and drug development research aimed at mitigating the effects of tobacco exposure. This document details the metabolic activation pathways of NNK, a proposed synthetic route for [pyridine-D4]-NNK, detailed experimental protocols, and methods for assessing isotopic purity.

Introduction to NNK and the Need for a Deuterated Internal Standard

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a key carcinogen found in tobacco products and smoke. It is formed from the nitrosation of nicotine and has been strongly implicated in the etiology of cancers of the lung, pancreas, and oral cavity in tobacco users. NNK itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects. This activation leads to the formation of DNA adducts, which can result in genetic mutations and the initiation of cancer.

Accurate and precise quantification of NNK and its metabolites in biological samples is paramount for assessing cancer risk and for studying the mechanisms of tobacco-induced carcinogenesis. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred analytical method for this purpose. The use of a stable isotope-labeled internal standard, such as deuterated NNK, is the gold standard for such quantitative analyses. A deuterated internal standard, being chemically identical to the analyte but with a different mass, co-elutes with the analyte and experiences similar ionization and matrix effects. This allows for the correction of analytical variability, leading to highly accurate and reproducible measurements.

Metabolic Activation Pathways of NNK

NNK undergoes metabolic activation primarily through three pathways: α-hydroxylation, carbonyl reduction, and pyridine N-oxidation. The α-hydroxylation pathway is considered the most critical for its carcinogenic activity as it generates highly reactive intermediates that can alkylate DNA.

  • α-Hydroxylation: This process, catalyzed by cytochrome P450 enzymes (CYP450), can occur at either the methyl or methylene carbon adjacent to the nitroso group.

    • α-Methylene hydroxylation produces a methyldiazonium ion, which is a potent methylating agent of DNA, leading to adducts such as O6-methylguanine.

    • α-Methyl hydroxylation generates an intermediate that ultimately forms a pyridyloxobutyl (POB) diazonium ion, which reacts with DNA to form POB-DNA adducts.

  • Carbonyl Reduction: NNK can be reduced at its keto group to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), another potent carcinogen. NNAL can also undergo α-hydroxylation to form DNA-damaging intermediates.

  • Detoxification: Pyridine N-oxidation and glucuronidation of NNAL are considered detoxification pathways, as they lead to more water-soluble metabolites that can be excreted.

NNK_Metabolism NNK NNK (Procarcinogen) alpha_hydrox α-Hydroxylation (CYP450) NNK->alpha_hydrox Activation carbonyl_reduc Carbonyl Reduction NNK->carbonyl_reduc detox Detoxification (N-Oxidation) NNK->detox methyl_diaz Methyldiazonium Ion alpha_hydrox->methyl_diaz Methylene Hydroxylation pob_diaz POB Diazonium Ion alpha_hydrox->pob_diaz Methyl Hydroxylation NNAL NNAL (Carcinogen) carbonyl_reduc->NNAL NNK_N_Oxide NNK-N-Oxide (Excreted) detox->NNK_N_Oxide DNA_adducts DNA Adducts (Carcinogenesis) methyl_diaz->DNA_adducts pob_diaz->DNA_adducts NNAL_gluc NNAL-Glucuronides (Excreted) NNAL->NNAL_gluc Glucuronidation

Figure 1. Metabolic activation and detoxification pathways of NNK.

Synthesis of Deuterated NNK ([pyridine-D4]-NNK)

The synthesis of deuterated NNK, specifically with deuterium atoms on the pyridine ring ([pyridine-D4]-NNK), ensures that the label is not lost during metabolic processes. The proposed synthetic route starts from commercially available pyridine-d5 and proceeds through several key intermediates.

Synthesis_Workflow start Pyridine-d5 step1_reagent Br2, D2SO4 start->step1_reagent intermediate1 3-Bromopyridine-d4 step1_reagent->intermediate1 Bromination step2_reagent 1. n-BuLi 2. CO2 3. H+ intermediate1->step2_reagent intermediate2 Nicotinic acid-d4 step2_reagent->intermediate2 Carboxylation step3_reagent SOCl2, EtOH intermediate2->step3_reagent intermediate3 Ethyl nicotinate-d4 step3_reagent->intermediate3 Esterification step4_reagent 1. LDA, γ-butyrolactone 2. H+ intermediate3->step4_reagent intermediate4 4-hydroxy-1-(3-pyridyl-d4)-1-butanone step4_reagent->intermediate4 Claisen Condensation step5_reagent 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C intermediate4->step5_reagent intermediate5 4-amino-1-(3-pyridyl-d4)-1-butanone step5_reagent->intermediate5 Amination step6_reagent 1. (HCHO)n, HCOOH 2. NaNO2, HCl intermediate5->step6_reagent final_product [pyridine-D4]-NNK step6_reagent->final_product Methylation & Nitrosation

Commercial Availability and Technical Guide for NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK-d3), a deuterated isotopologue of the tobacco-specific nitrosamine, NNK. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their studies, particularly in quantitative bioanalysis using mass spectrometry.

Introduction

This compound is a critical internal standard for the accurate quantification of NNK in various biological matrices. Its use in isotope dilution mass spectrometry allows for the correction of matrix effects and variations in sample processing, leading to highly reliable and reproducible data. This guide outlines the commercial sources for this compound, provides detailed product specifications, and presents a comprehensive experimental protocol for its use in a bioanalytical method.

Commercial Availability of this compound

Several reputable suppliers offer high-purity this compound for research and development purposes. The following table summarizes the key quantitative data for commercially available this compound from prominent suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.

SupplierProduct NameCAS NumberChemical PurityIsotopic Purity
Toronto Research Chemicals 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone764661-24-7≥98%[1][2]99.9%[3]
MedchemExpress This compound764661-24-7Not specifiedNot specified
InvivoChem This compound86270-92-0≥98%Not specified
LEAP CHEM CO., LTD. This compound, 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanone86270-92-0Not specifiedNot specified

Signaling Pathway of NNK (Non-deuterated)

The carcinogenic effects of NNK are attributed to its metabolic activation and subsequent interaction with cellular macromolecules, leading to the disruption of normal cellular signaling pathways. One of the key pathways implicated in NNK-induced carcinogenesis involves the activation of Protein Kinase C alpha (PKCα) and the Mitogen-Activated Protein Kinases (MAPKs), ERK1/2. This signaling cascade ultimately leads to the phosphorylation and activation of transcription factors that promote cell proliferation and survival.

NNK_Signaling_Pathway NNK NNK Receptor Nicotinic Acetylcholine Receptor (nAChR) NNK->Receptor Binds to PKCa PKCα (Activation) Receptor->PKCa MAPK_Cascade MAPK Cascade (ERK1/2 Activation) PKCa->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., c-Myc) MAPK_Cascade->Transcription_Factors Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

NNK Signaling Pathway

Experimental Protocol: Quantification of NNK in Rat Urine using UFLC/MS/MS with this compound Internal Standard

This protocol is adapted from a published method for the rapid quantitation of NNK and its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in rat urine.[1]

Materials and Reagents
  • NNK and this compound standards (from a reputable supplier)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Rat urine samples

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNK and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the NNK stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation
  • Thaw frozen rat urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.

  • Add 50 µL of the this compound internal standard working solution to each sample, except for the blank matrix samples.

  • Add 350 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before transferring the supernatant to an autosampler vial for UFLC/MS/MS analysis.

UFLC/MS/MS Conditions
  • UFLC System: A high-performance liquid chromatography system capable of rapid gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient program to achieve optimal separation of NNK and this compound.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • NNK: Monitor the appropriate precursor to product ion transition (e.g., m/z 208 → 122).

    • This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 211 → 122 or another suitable fragment).

  • Data Analysis: Quantify NNK in the samples by constructing a calibration curve based on the peak area ratio of NNK to this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample (100 µL) IS_Addition Add this compound Internal Standard (50 µL) Sample->IS_Addition Precipitation Protein Precipitation (Acetonitrile) IS_Addition->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation (Nitrogen Stream) Centrifugation1->Evaporation Supernatant Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Injection UFLC/MS/MS Injection Centrifugation2->Injection Supernatant Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification

Experimental Workflow

This technical guide provides a foundational understanding of the commercial availability and analytical application of this compound. Researchers are encouraged to further optimize the provided protocol based on their specific instrumentation and experimental requirements.

References

A Technical Guide on the Role of Deuterated Analogs in Biomarker Assessment for Tobacco Exposure

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of NNK Metabolism and the Application of NNK-d3 in Quantifying Tobacco-Specific Nitrosamine Exposure

This technical guide provides an in-depth analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific lung carcinogen, and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which serves as a critical biomarker for assessing exposure to tobacco products.[1][2] A key focus of this document is to clarify the role of deuterated compounds, specifically this compound, in the highly sensitive and specific quantification of these biomarkers. Contrary to being a biomarker itself, this compound, and more commonly its metabolite analog NNAL-d3, function as ideal internal standards in isotope dilution mass spectrometry, the gold standard for bioanalytical quantification.[3][4][5]

The Metabolic Pathway of NNK: From Carcinogen to Biomarker

When tobacco is used or smoke is inhaled, the potent carcinogen NNK is absorbed and extensively metabolized, primarily by the liver.[1] The major metabolic pathway involves the carbonyl reduction of NNK to form NNAL.[6][7][8] NNAL itself is also a potent lung carcinogen.[6] Both NNK and NNAL can undergo further metabolic activation via α-hydroxylation, a process catalyzed by cytochrome P450 enzymes, which can lead to the formation of DNA adducts and initiate tumorigenesis.[6][9]

Conversely, a significant detoxification pathway for NNAL is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the NNAL molecule, forming NNAL-Glucuronides (NNAL-Gluc).[8] These water-soluble conjugates are then excreted in the urine.[1] Because NNAL has a long biological half-life of 10 to 45 days, its total concentration in urine (free NNAL plus NNAL-Gluc) provides a reliable and time-averaged measure of long-term exposure to NNK.[2][10][11][12]

NNK_Metabolism cluster_body Human Body NNK NNK (Carcinogen) NNAL NNAL (Metabolite & Biomarker) NNK->NNAL Carbonyl Reduction DNA_Adducts DNA Adducts (Tumor Initiation) NNAL->DNA_Adducts α-hydroxylation (Activation) NNAL_Gluc NNAL-Glucuronides (Detoxified Metabolite) NNAL->NNAL_Gluc Glucuronidation (Detoxification) Urine Urinary Excretion NNAL_Gluc->Urine

Metabolic pathway of the tobacco carcinogen NNK.

Quantitative Analysis of NNAL

The quantification of total NNAL in urine is the preferred method for assessing NNK exposure.[2] This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[10][13] The tables below summarize key quantitative parameters from various studies, illustrating the typical concentration ranges observed in different populations and the performance of the analytical methods.

Table 1: Analytical Method Performance for Urinary NNAL

Parameter Reported Value Matrix Analytical Method Reference
Limit of Detection (LOD) 0.6 pg/mL Urine LC-MS/MS [13]
Limit of Quantitation (LOQ) 0.25 pg/mL Urine LC-MS/MS [10]
LOQ 0.05 pmol/mL Urine LC-MS/MS [14]
Optimal Cutoff (Nondaily vs. Daily Smokers) 50.2 - 75.9 pg/mL Urine LC-MS/MS [15]

| Optimal Cutoff (Smokers vs. SHS) | 9.6 - 14.4 pg/ml | Urine | LC-MS/MS |[16] |

Table 2: Representative Urinary NNAL Concentrations in Different Populations

Population Group Median NNAL Concentration (pg/mL) Notes Reference(s)
Daily Smokers 294.0 IQR: 148.0–542.0 [17]
Non-daily Smokers 72.5 IQR: 14.8–211.0 [17]
Non-smokers (SHS exposed) 0.4 - 3.3 IQR: 0.4–2.1; Varies by ethnicity [16][17]
Children (SHS exposed) 30.9 Up to 77 times higher than in other child cohorts [18]
Non-tobacco users (not exposed) Not Detected NNAL is specific to tobacco exposure [11][12]

IQR: Interquartile Range; SHS: Secondhand Smoke

Experimental Protocol: Quantification of Total Urinary NNAL by LC-MS/MS

The accurate measurement of NNAL relies on a robust and validated protocol. The use of a deuterated internal standard, such as NNAL-d3, is critical to correct for variability during sample processing and analysis.[3][4]

3.1 Sample Preparation and Hydrolysis

  • Spiking: To a 5 mL urine sample, add a known quantity (e.g., 50 µL of 500 pg/mL) of the deuterated internal standard (IS), such as NNAL-d3.[10]

  • Buffering: Add 0.5 mL of 2 M sodium potassium phosphate buffer (pH 7).[10]

  • Enzymatic Hydrolysis: Add β-glucuronidase enzyme to the sample. This step is crucial for "total NNAL" measurement as it cleaves the glucuronide conjugates (NNAL-Gluc) to release free NNAL.[10][13][19]

  • Incubation: Incubate the samples at 37°C for at least 20-24 hours to ensure complete hydrolysis.[10][13]

3.2 Extraction and Cleanup

  • Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE): The hydrolyzed sample is subjected to extraction to isolate NNAL and the internal standard from the complex urinary matrix.[10][13] This may involve multiple steps, including supported liquid extraction or the use of specialized columns like molecularly imprinted polymers (MIP) for high selectivity.[10][13]

  • Evaporation and Reconstitution: The cleaned extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system.[20]

3.3 LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase (e.g., methanol and water with ammonium formate) is used to separate NNAL from other remaining components.[10]

  • Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[21]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (NNAL) and the internal standard (NNAL-d3). For example, a transition for native NNAL might be m/z 210 -> 180.[13]

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards. The concentration of NNAL in the unknown samples is then determined from this curve.[3][13]

Workflow Sample Urine Sample Collection Spike Spike with NNAL-d3 (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Quant Data Processing & Quantification Analysis->Quant

General experimental workflow for urinary NNAL analysis.

Conclusion

NNAL is a well-established, specific, and reliable biomarker for assessing both active and passive exposure to tobacco smoke. Its long half-life makes it particularly valuable for evaluating long-term exposure patterns. The use of deuterated internal standards like NNAL-d3 is indispensable for achieving the accuracy and precision required in clinical and research settings. By compensating for analytical variability, these standards ensure that the quantitative data generated by LC-MS/MS methods are robust and defensible, providing a solid foundation for studies in toxicology, epidemiology, and drug development.

References

Understanding Isotopic Labeling in NNK-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to its deuterated form, NNK-d3. It is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their studies. This document details the core principles of its application, particularly as an internal standard in quantitative mass spectrometry, and outlines the metabolic fate and signaling pathways of NNK.

Introduction to NNK and its Deuterated Analog, this compound

NNK is a potent procarcinogen found in tobacco products and is a key etiological agent in smoking-related cancers, particularly lung cancer. Its chemical structure is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. To facilitate accurate quantification in biological matrices, a stable isotope-labeled version, this compound, is commonly employed.

In this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous NNK by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes this compound an ideal internal standard for isotope dilution mass spectrometry assays, which are the gold standard for quantitative bioanalysis.

Quantitative Analysis using this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise and accurate quantification of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in various biological samples such as urine and plasma. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the quantitative data.

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for LC-MS/MS methods utilizing this compound for the quantification of NNK and NNAL.

Table 1: Accuracy and Precision of NNK and NNAL Quantification in Rat Urine [1]

AnalyteFortified Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
NNK11056.61085.9
10983.41014.1
100952.5973.2
1000921.8912.7
NNAL11105.81134.5
101024.21053.8
100992.11012.9
1000961.2981.9

Table 2: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
NNK0.01 - 100> 0.990.005 ng/mL-[2]
NNAL0.02 - 1> 0.99-0.25 pg/mL
NNN0.01 - 100> 0.99590.006 ng/mL-[2]

Experimental Protocols

Synthesis of 4-(methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone (this compound)
Quantification of NNK and NNAL in Urine using LC-MS/MS with this compound Internal Standard

This protocol is a representative example for the analysis of NNK and its metabolite NNAL in urine.

3.2.1. Materials and Reagents

  • NNK, NNAL, and this compound analytical standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (LC-MS grade)

  • Urine samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3.2.2. Sample Preparation [1]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution).

  • For the analysis of total NNAL (free and glucuronidated), add β-glucuronidase and incubate at 37°C overnight to hydrolyze the glucuronide conjugates.

  • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

3.2.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NNK: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • NNAL: Monitor the transition of the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the transition of the deuterated precursor ion (m/z) to a specific product ion.

3.2.4. Data Analysis

  • Integrate the peak areas for the MRM transitions of NNK, NNAL, and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard (NNK/NNK-d3 and NNAL/NNK-d3).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of NNK and NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic and Signaling Pathways of NNK

Understanding the metabolic fate and the cellular signaling pathways perturbed by NNK is crucial for assessing its carcinogenicity and for developing potential therapeutic interventions.

Metabolic Pathways of NNK

NNK undergoes extensive metabolic activation and detoxification. The primary metabolic pathways are:

  • Carbonyl Reduction: NNK is reduced to its metabolite NNAL. This reaction is reversible.

  • Pyridine N-oxidation: This is a detoxification pathway that leads to the formation of NNK-N-oxide.

  • α-Hydroxylation: This is a major metabolic activation pathway that occurs at either the methylene or methyl carbon adjacent to the nitroso group. This leads to the formation of unstable intermediates that can form DNA adducts, which are critical for the initiation of carcinogenesis. The end products of these pathways are keto acid and hydroxy acid.

  • Glucuronidation: NNAL can be conjugated with glucuronic acid to form NNAL-glucuronides (NNAL-Gluc), which are water-soluble and readily excreted in the urine. This is a major detoxification pathway.

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reduction NNK_N_Oxide NNK-N-Oxide NNK->NNK_N_Oxide Pyridine N-oxidation (Detoxification) Alpha_Hydroxylation α-Hydroxylation (Metabolic Activation) NNK->Alpha_Hydroxylation NNAL_Gluc NNAL-Glucuronides NNAL->NNAL_Gluc Glucuronidation (Detoxification) DNA_Adducts DNA Adducts Alpha_Hydroxylation->DNA_Adducts Carcinogenesis Initiation Keto_Acid Keto Acid Alpha_Hydroxylation->Keto_Acid Methylene Hydroxylation Hydroxy_Acid Hydroxy Acid Alpha_Hydroxylation->Hydroxy_Acid Methyl Hydroxylation

Caption: Metabolic pathways of NNK.
NNK-Induced Signaling Pathways

NNK can activate several intracellular signaling pathways that promote cell proliferation, survival, and migration, thereby contributing to tumor progression.

NNK_Signaling NNK NNK Receptor Cell Surface Receptors (e.g., nAChR, β-AR) NNK->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration NFkB->Survival

Caption: NNK-induced signaling pathways.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of NNK and its metabolites in biological matrices. This technical guide has provided an in-depth overview of the application of this compound in LC-MS/MS bioanalysis, including representative quantitative data and experimental protocols. Furthermore, the elucidation of NNK's metabolic and signaling pathways offers a crucial framework for understanding its carcinogenic mechanisms. This knowledge is vital for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are working to mitigate the adverse health effects of tobacco use.

References

Methodological & Application

Application Note: Quantitative Analysis of NNK using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of tobacco-specific nitrosamines.

Introduction: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen found in tobacco products and smoke, strongly associated with the risk of lung cancer.[1][2] Accurate and precise quantification of NNK in biological matrices is crucial for toxicological studies, clinical research, and assessing exposure to tobacco products. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as NNK-d3, is essential for robust and reliable quantification.[5] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[6] This allows it to effectively compensate for variations in sample recovery, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the results.[5][6]

Metabolic Pathway of NNK

NNK undergoes extensive metabolism in vivo. The primary pathways include carbonyl reduction to form 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is also a potent lung carcinogen, and α-hydroxylation, which leads to DNA-reactive intermediates.[1][2][7][8] Understanding these pathways is critical for interpreting analytical results and assessing carcinogenic potential.

NNK_Metabolism cluster_main NNK Metabolic Pathways NNK NNK NNAL NNAL (Carcinogenic Metabolite) NNK->NNAL Carbonyl Reduction (Reversible) NNK_N_Oxide NNK-N-Oxide (Detoxification) NNK->NNK_N_Oxide Pyridine N-Oxidation Alpha_OH α-Hydroxylation (Metabolic Activation) NNK->Alpha_OH Cytochrome P450s NNAL_Gluc NNAL-Glucuronides (Detoxification) NNAL->NNAL_Gluc Glucuronidation DNA_Adducts DNA Adducts (Carcinogenesis) Alpha_OH->DNA_Adducts Sample_Prep_Workflow start Start: Biological Sample spike Spike with This compound Internal Standard start->spike pretreat Sample Pre-treatment (e.g., Acidification) spike->pretreat load Load onto Conditioned SPE Cartridge pretreat->load wash Wash Cartridge to Remove Interferences load->wash elute Elute NNK and this compound wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS System reconstitute->inject Quantification_Logic cluster_input LC-MS/MS Data cluster_process Calculation cluster_cal Calibration Analyte_Area Peak Area (NNK) Ratio Calculate Ratio: Area(NNK) / Area(this compound) Analyte_Area->Ratio IS_Area Peak Area (this compound) IS_Area->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Result Final Concentration of NNK Cal_Curve->Result

References

Application Note: Quantification of Urinary NNK using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (TSNA) classified as a human carcinogen.[1] Monitoring NNK and its principal metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in urine is a critical tool for assessing exposure to tobacco products and evaluating the risk of associated cancers.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of NNK in human urine using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, NNK-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle

This method employs solid-phase extraction (SPE) to isolate NNK from the urine matrix. For the analysis of total NNK (free and glucuronidated), a preliminary enzymatic hydrolysis step is incorporated. The extracted NNK is then quantified using a highly selective LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte (NNK) to its stable isotope-labeled internal standard (this compound).

Materials and Reagents

  • Analytes and Internal Standards:

    • NNK (≥98% purity)

    • This compound (≥98% purity, isotopic purity ≥99%)

  • Enzymes:

    • β-glucuronidase (from E. coli)

  • Solvents and Reagents:

    • LC-MS grade acetonitrile, methanol, and water

    • Formic acid (≥98%)

    • Ammonium formate

    • Sodium phosphate buffer (1 M, pH 6.8)

  • Solid-Phase Extraction (SPE) Cartridges:

    • Mixed-mode cation exchange SPE cartridges (e.g., Evolute® Express CX)[1]

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NNK and this compound in methanol to a final concentration of 1 mg/mL.

  • Intermediate Stock Solutions (1 µg/mL): Dilute the primary stock solutions with 50:50 acetonitrile:water.

  • Working Standard Solutions: Serially dilute the intermediate stock solutions with drug-free urine to prepare calibration standards at concentrations ranging from sub pg/mL to ng/mL.

  • Internal Standard Working Solution (e.g., 1 ng/mL): Dilute the this compound intermediate stock solution with water to the desired concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free urine with known amounts of NNK.

Sample Preparation
  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • To a 1 mL aliquot of urine supernatant, add 50 µL of the internal standard working solution (this compound).

  • For Total NNK Analysis: Add 50 µL of β-glucuronidase solution and 200 µL of sodium phosphate buffer (1 M, pH 6.8).[4]

  • Incubate the samples at 37°C for 18-24 hours.[4][5]

  • Proceed to Solid-Phase Extraction.

Solid-Phase Extraction (SPE)
  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak acidic solution (e.g., 2% formic acid in water) to remove interferences. Follow with a wash using methanol to remove polar impurities.

  • Elution: Elute NNK and this compound from the cartridge using an appropriate solvent mixture (e.g., 5% ammonium hydroxide in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)[6]

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[7]

  • Mobile Phase B: 10 mM ammonium formate in methanol with 0.1% formic acid[7]

  • Gradient Elution: A suitable gradient to separate NNK from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor the precursor to product ion transitions for NNK and this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of this analytical method.

Table 1: Method Validation Parameters for NNK Quantification in Urine

ParameterTypical ValueReference
Limit of Detection (LOD)0.005 ng/mL[7]
Limit of Quantification (LOQ)0.015 ng/mL[7]
Linearity (r²)> 0.995[7]
Accuracy (% Bias)-18.9% to 17%[7]
Precision (%RSD)1.5% - 13.6%[7]
Recovery91% - 113%[1]

Table 2: LC-MS/MS Parameters for NNK and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NNK208.2122.115
This compound212.3126.215

Note: The optimal collision energy may vary depending on the instrument used.[7]

Visualizations

experimental_workflow urine_sample Urine Sample add_is Add this compound Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for Total NNK) with β-glucuronidase add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms data_analysis Data Analysis & Quantification lcmsms->data_analysis

Caption: Experimental workflow for the quantification of NNK in urine.

spe_protocol conditioning 1. Conditioning (Methanol, then Water) loading 2. Sample Loading (Pre-treated Urine) conditioning->loading washing1 3. Washing (Aqueous Acidic Wash) loading->washing1 washing2 4. Washing (Methanol Wash) washing1->washing2 elution 5. Elution (Ammoniated Organic Solvent) washing2->elution

Caption: Key steps in the solid-phase extraction (SPE) protocol.

Conclusion

The described isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of NNK in human urine. The use of this compound as an internal standard is crucial for achieving reliable results by compensating for potential analytical variability. This methodology is well-suited for clinical research and epidemiological studies aimed at understanding tobacco exposure and its health consequences.

References

Application Note and Protocols for NNK-d3 in Plasma Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent lung carcinogen.[1] Its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), is a valuable biomarker for assessing exposure to tobacco-specific carcinogens.[2][3] Accurate and precise quantification of NNK and NNAL in plasma is crucial for toxicological studies and clinical research. The use of a stable isotope-labeled internal standard, such as NNK-d3, is essential to correct for variability during sample preparation and analysis, thereby ensuring high-quality data.[1][4] This document provides detailed protocols for the preparation of plasma samples for the analysis of NNK and NNAL using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.[1][5]

The general workflow for plasma sample preparation and analysis involves several key steps, from sample collection to instrumental analysis.

G cluster_workflow General Workflow SampleCollection Plasma Sample Collection AddIS Addition of this compound Internal Standard SampleCollection->AddIS Spike IS Extraction Sample Extraction (PPT or SPE) AddIS->Extraction Vortex Evaporation Solvent Evaporation Extraction->Evaporation Transfer Supernatant/Eluate Reconstitution Sample Reconstitution Evaporation->Reconstitution Dissolve Residue Analysis LC-MS/MS Analysis Reconstitution->Analysis Inject G cluster_ppt Protein Precipitation Workflow Start 40 µL Plasma Add_IS Add this compound IS Start->Add_IS PPT_PR Protein Precipitation & Phospholipid Removal Plate Add_IS->PPT_PR Collect Collect Filtrate PPT_PR->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze G cluster_spe Solid-Phase Extraction Workflow Start 200 µL Plasma + this compound IS Load Load Sample Start->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes Dry->Elute Analyze LC-MS/MS Analysis Elute->Analyze G cluster_pathway NNK Metabolic Pathway NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Metabolism Deactivation LKB1 Deactivation NNAL->Deactivation Progression Lung Cancer Progression Deactivation->Progression

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of NNK and its Internal Standard NNK-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent, tobacco-specific nitrosamine (TSNA) and a procarcinogen found in tobacco products.[1][2] Its quantification in biological matrices is crucial for toxicological assessments and carcinogenicity studies. This application note details a robust solid-phase extraction (SPE) method for the simultaneous extraction of NNK and its deuterated internal standard, NNK-d3, from biological samples such as urine and serum. The use of an isotopic internal standard is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Principle of the Method

Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[5] This method utilizes a solid sorbent to retain the analytes of interest (NNK and this compound) from the liquid sample matrix.[6][7] Interfering substances are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent.[6][7] This process not only cleans up the sample but also concentrates the analytes, enhancing the sensitivity of the subsequent LC-MS/MS analysis.[7][8] The choice of a C8 and C18 combined sorbent provides a reversed-phase mechanism suitable for the retention of the moderately polar NNK.[4]

Apparatus and Reagents

  • Apparatus:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C8/C18 combination)

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Autosampler vials

    • Pipettes and tips

  • Reagents:

    • NNK and this compound analytical standards

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Internal Standard (IS) spiking solution (this compound in methanol)

    • Reconstitution solution (e.g., 70% mobile phase A)[9]

Detailed Experimental Protocol

1. Sample Preparation

Biological samples require pretreatment to ensure optimal extraction and to prevent clogging of the SPE cartridge.[10][11]

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Vortex for 30 seconds to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike with the this compound internal standard solution.

    • Vortex briefly to mix.

  • Serum/Plasma:

    • Thaw frozen serum or plasma samples.

    • To release protein-bound analytes and precipitate proteins, add three volumes of acetonitrile to one volume of sample.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Spike with the this compound internal standard solution.

    • Evaporate the acetonitrile under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of deionized water.

2. Solid-Phase Extraction (SPE) Procedure

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and sample matrix.

  • Step 1: Cartridge Conditioning

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 3 mL of deionized water. Do not allow the sorbent to dry out between conditioning and sample loading.

  • Step 2: Sample Loading

    • Load the pre-treated sample (approximately 1 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/min).

  • Step 3: Washing

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Perform a second wash with 3 mL of 5% methanol in water to remove less polar interferences.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

  • Step 4: Elution

    • Place collection tubes inside the manifold.

    • Elute the retained NNK and this compound with 2 x 1 mL aliquots of methanol. Allow the solvent to soak the sorbent for a minute before applying a vacuum to elute.

  • Step 5: Evaporation and Reconstitution

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dry residue in 100 µL of the reconstitution solution (e.g., initial mobile phase conditions for LC-MS/MS).[9]

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound Internal Standard Sample->Spike Pretreat Pre-treatment (Centrifugation/Protein Ppt.) Spike->Pretreat Condition 1. Conditioning (Methanol, then Water) Load 2. Sample Loading Pretreat->Load Load Prepared Sample Condition->Load Wash 3. Washing (Water, then 5% Methanol) Load->Wash Elute 4. Elution (Methanol) Wash->Elute Evaporate Evaporation (Nitrogen Stream) Elute->Evaporate Collect Eluate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for NNK and this compound extraction.

Data Presentation

The following table summarizes typical performance data for the SPE-LC-MS/MS method for NNK analysis in biological matrices. The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[12]

ParameterMatrixNNKThis compound (Internal Standard)Reference
Recovery (%) Serum100.2 - 112.9%Not Reported[3]
Urine99 - 100%Not Reported[13]
Rat Urine91 - 113%Not Reported[2]
LOD (ng/mL) Solvent0.04 - 0.10Not Reported[3]
PBS & Tissue0.005Not Reported[9]
Rat Urine0.07Not Reported[2]
LOQ (ng/mL) PBS & Tissue0.015Not Reported[9]

Note: Recovery is a measure of the extraction efficiency.[14] High recovery percentages indicate that the majority of the analyte was successfully extracted from the sample matrix. LOD and LOQ values are crucial for determining the sensitivity of the analytical method.[12]

Conclusion

This application note provides a detailed and reliable solid-phase extraction protocol for the quantification of the tobacco-specific nitrosamine NNK and its deuterated internal standard, this compound, in biological matrices. The method demonstrates high recovery and low limits of detection, making it suitable for a wide range of research and clinical applications. The use of an isotopic internal standard and subsequent LC-MS/MS analysis ensures the high accuracy and precision required for toxicological studies and biomonitoring.

References

Application Notes and Protocols for the Analytical Method Development of NNK and NNAL using NNK-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are potent tobacco-specific nitrosamines (TSNAs) classified as human carcinogens.[1][2][3] Accurate and sensitive quantification of these compounds in biological matrices is crucial for toxicological studies, clinical research, and the development of tobacco harm reduction strategies. This document provides detailed application notes and protocols for the analytical method development of NNK and NNAL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, NNK-d3. The use of an isotopic internal standard like this compound is critical for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]

Metabolic Pathway of NNK

NNK undergoes metabolic reduction to form NNAL.[3][5] This biotransformation is a key aspect of NNK's carcinogenicity. Understanding this pathway is essential for interpreting analytical results and their biological significance.

NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reduction

Caption: Metabolic conversion of NNK to its primary metabolite, NNAL.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of NNK and NNAL due to its high sensitivity, selectivity, and specificity.[6][7] The method involves chromatographic separation of the analytes followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Instrumentation and Materials
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column is commonly used for separation.

  • Reagents and Standards:

    • NNK, NNAL, and this compound analytical standards.

    • HPLC-grade methanol, acetonitrile, and water.

    • Formic acid or ammonium acetate for mobile phase modification.

Experimental Workflow

The general workflow for the analysis of NNK and NNAL in biological samples is depicted below.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Serum) Spike Spike with this compound Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: General experimental workflow for NNK and NNAL analysis.

Protocols

Protocol 1: Sample Preparation from Urine

This protocol describes the extraction of NNK and NNAL from urine samples using solid-phase extraction (SPE).

  • Sample Collection and Storage: Collect urine samples in polypropylene tubes and store them at -20°C or lower until analysis.

  • Enzymatic Hydrolysis (for Total NNAL): To measure total NNAL (free and glucuronidated forms), enzymatic hydrolysis is required.[8]

    • To 1 mL of urine, add an internal standard solution of this compound.

    • Add β-glucuronidase enzyme solution and incubate at 37°C for 2-4 hours or overnight.[8][9]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange or a molecularly imprinted polymer cartridge) with methanol followed by water.[9][10]

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol outlines the extraction of NNK and NNAL from plasma or serum samples using protein precipitation followed by liquid-liquid extraction (LLE).

  • Sample Collection and Storage: Collect blood samples in appropriate tubes (e.g., EDTA or heparin for plasma, serum separator tubes for serum) and store plasma/serum at -80°C.

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add the this compound internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the supernatant to a clean tube.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Collect the organic layer containing the analytes.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical quantitative data and method parameters for the analysis of NNK and NNAL.

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 5 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions See Table 2

Table 2: MRM Transitions for NNK, NNAL, and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NNK 208.1122.115
208.192.125
NNAL 210.1180.112
210.193.120
This compound 211.1122.115

Note: The exact m/z values and collision energies may need to be optimized for your specific instrument.

Table 3: Method Validation Summary

ParameterNNKNNAL
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.03 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.15 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85 - 115%85 - 115%

Conclusion

The described LC-MS/MS method utilizing an this compound internal standard provides a robust and reliable approach for the quantification of NNK and NNAL in biological matrices. The detailed protocols for sample preparation from urine and plasma/serum, along with the summarized method parameters, offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. Adherence to these guidelines will ensure the generation of high-quality, reproducible data essential for advancing research in tobacco-related diseases and drug development.

References

Application Notes and Protocols for High-Throughput Screening of Tobacco Biomarkers using NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent procarcinogen present in tobacco products and smoke.[1][2] Upon exposure, NNK is metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is subsequently excreted in the urine.[2] NNAL is an excellent and widely recognized biomarker for assessing exposure to tobacco-specific carcinogens due to its high specificity and longer half-life compared to other biomarkers like cotinine.[2] This document provides detailed application notes and protocols for the high-throughput screening of NNAL in urine using NNK-d3 as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The quantitative analysis of NNAL in biological matrices is most accurately performed using isotope dilution LC-MS/MS. This method involves the addition of a known concentration of a stable isotope-labeled internal standard, such as this compound or more commonly its metabolite NNAL-d3, to the sample at the beginning of the extraction process. Since the internal standard has nearly identical physicochemical properties to the analyte (NNAL), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, compensating for variations in sample preparation and matrix effects. This high-throughput protocol is optimized for processing a large number of samples, typically in a 96-well plate format, incorporating automated or semi-automated solid-phase extraction (SPE) for sample cleanup and concentration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of NNAL as a tobacco biomarker.

Table 1: Performance Characteristics of High-Throughput NNAL Quantification Methods

ParameterValueReference(s)
Lower Limit of Detection (LLOD)2.0 pg/mL[1]
Lower Limit of Quantification (LLOQ)6.7 pg/mL[1]
Linearity Range20 - 1500 pg/mL[1]
Precision (% CV)2.2% - 8.6%[1]
Accuracy (% Error)-5.6% to 10.9%[1]
Recovery (this compound & NNAL-d3)82.1% - 106.2%[3]

Table 2: Urinary NNAL Concentrations in Different Populations

PopulationNNAL Concentration (pg/mL)Reference(s)
Non-smokers[1]
Non-daily Smokers (Median)72.5[4]
Daily Smokers (Median)294.0[4]
Non-smokers (No known exposure)Median: 0.4[4]

Experimental Protocols

Preparation of Standards and Reagents

a. Stock Solutions:

  • Prepare individual stock solutions of NNAL and this compound (or NNAL-d3) in methanol at a concentration of 1 mg/mL. Store at -20°C.[5]

b. Working Standard Solutions:

  • Prepare a series of working standard solutions of NNAL by serial dilution of the stock solution with methanol or water to cover the desired calibration range (e.g., 1 to 1000 ng/mL).[5]

c. Internal Standard Spiking Solution:

  • Prepare a working solution of this compound (or NNAL-d3) at a concentration that will result in a final concentration of approximately 100 ng/mL in the reconstituted sample.[5] This solution will be added to all samples, calibration standards, and quality controls.

High-Throughput Sample Preparation (96-Well Plate Format)

This protocol is designed for the analysis of total NNAL (free NNAL + glucuronidated NNAL).

a. Sample Aliquoting:

  • Aliquot 100 µL of urine samples, calibration standards, and quality controls into a 96-well deep-well plate.[6]

b. Internal Standard Addition:

  • Add 100 µL of the internal standard spiking solution (this compound or NNAL-d3) to each well.[6]

c. Enzymatic Hydrolysis (for Total NNAL):

  • Add 50 µL of β-glucuronidase solution (from E. coli) in a suitable buffer (e.g., phosphate buffer, pH 6.8) to each well.[7]

  • Seal the plate and incubate at 37°C for 16-24 hours with gentle shaking to deconjugate the NNAL-glucuronides.[8]

d. Automated Solid-Phase Extraction (SPE):

  • Utilize a 96-well SPE plate (e.g., Oasis MCX) on an automated or semi-automated SPE system.[9][10]

  • Conditioning: Condition the SPE wells with methanol followed by water.

  • Loading: Load the entire content of each well from the sample plate onto the conditioned SPE plate.

  • Washing: Wash the SPE wells with a weak organic solvent (e.g., 2% formic acid in water) to remove interferences.[6]

  • Elution: Elute the analytes (NNAL and this compound) with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean 96-well collection plate.[6]

e. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Seal the plate for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

b. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NNAL: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 210.1 → 180.1).[5]

    • This compound: Monitor the appropriate transition for the deuterated internal standard.

  • Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

Data Analysis and Quantification
  • Integrate the peak areas for both NNAL and the internal standard (this compound or NNAL-d3).

  • Calculate the peak area ratio of NNAL to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the NNAL standards.

  • Determine the concentration of NNAL in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

NNK Metabolism and Bioactivation

The tobacco-specific carcinogen NNK undergoes metabolic activation in the body to exert its carcinogenic effects. The primary metabolic pathway involves the reduction of NNK to NNAL. Both NNK and NNAL can then be bioactivated through α-hydroxylation by cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate carcinogenesis.[11][12]

NNK_Metabolism cluster_metabolism Metabolism cluster_bioactivation Bioactivation NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reductases DNA_Adducts DNA Adducts NNK->DNA_Adducts α-hydroxylation (Cytochrome P450) NNAL->DNA_Adducts α-hydroxylation (Cytochrome P450) Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic pathway of NNK to NNAL and subsequent bioactivation leading to carcinogenesis.

High-Throughput Screening Workflow

The high-throughput screening of urinary NNAL involves a streamlined workflow from sample receipt to data analysis, optimized for efficiency and reproducibility using 96-well plate formats and automation.

HTS_Workflow Sample_Receipt 1. Urine Sample Receipt (96-well plate format) IS_Addition 2. Internal Standard (this compound) Spiking Sample_Receipt->IS_Addition Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) IS_Addition->Hydrolysis SPE 4. Automated Solid-Phase Extraction (96-well SPE plate) Hydrolysis->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_MS 6. LC-MS/MS Analysis Evaporation->LC_MS Data_Analysis 7. Data Processing & Quantification LC_MS->Data_Analysis

Caption: High-throughput screening workflow for urinary NNAL analysis.

NNK-Induced Oncogenic Signaling Pathways

NNK and its metabolite NNAL can promote cancer development by activating several intracellular signaling pathways. A key mechanism involves the binding of NNK to nicotinic acetylcholine receptors (nAChRs), which in turn activates downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[12][13] These pathways are crucial regulators of cell proliferation, survival, and migration, and their dysregulation by NNK contributes to tumorigenesis.

NNK_Signaling NNK NNK nAChR nAChR NNK->nAChR PI3K PI3K nAChR->PI3K MAPK_ERK MAPK/ERK nAChR->MAPK_ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Survival->Tumorigenesis Migration->Tumorigenesis

Caption: Simplified NNK-induced oncogenic signaling pathways.

References

Application Notes and Protocols for Assessing Secondhand Smoke Exposure Using NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondhand smoke (SHS), a complex mixture of thousands of chemicals, is a significant public health concern, classified as a Group 1 carcinogen by the International Agency for Research on Cancer. Accurate assessment of SHS exposure is crucial for clinical research, epidemiological studies, and the development of smoking cessation therapies. Among the various biomarkers, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a metabolite of the tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), has emerged as a reliable and specific indicator of exposure to tobacco smoke.[1][2] NNAL can be detected in the urine of non-smokers exposed to SHS and possesses a longer half-life (10-21 days) than cotinine, providing a more extended window of exposure assessment.[3]

This document provides detailed application notes and protocols for the quantification of urinary NNAL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, NNK-d3 (or its metabolite analogue, NNAL-d3), to ensure analytical accuracy and precision.

Data Presentation

The following tables summarize urinary NNAL concentrations in various populations, offering a quantitative perspective on the utility of this biomarker in assessing secondhand smoke exposure.

Table 1: Urinary Total NNAL Concentrations in U.S. Non-Smokers (NHANES 2007-2008) [3]

PercentileTotal Urinary NNAL (pg/mL)95% Confidence Interval
50th< 0.6 (LOD)-
75th1.31.1 - 1.6
90th3.52.9 - 4.3
95th6.24.9 - 7.9

LOD = Limit of Detection

Table 2: Geometric Mean of Urinary NNAL Concentrations in Non-Smokers by SHS Exposure Status [4]

Exposure GroupGeometric Mean of Urinary NNAL (pg/mL)Standard Error
SHS Exposure Group1.8960.098
SHS Non-Exposure Group1.0940.028

Table 3: Urinary NNAL Concentrations in Korean Adolescents by SHS Exposure Location [5]

GenderExposure LocationMean Urinary NNAL (ng/mL)p-value
BoysNo Home Exposure1.51< 0.001
Home Exposure5.63
GirlsNo Home Exposure1.68< 0.001
Home Exposure4.67
BoysNo Public Place Exposure2.240.375
Public Place Exposure1.96
GirlsNo Public Place Exposure1.850.429
Public Place Exposure2.23

Signaling Pathway

The carcinogenicity of NNK is linked to its metabolic activation, leading to the formation of DNA adducts that can induce mutations and initiate tumorigenesis.

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reductases Alpha_Hydroxylation α-Hydroxylation (CYP Enzymes) NNK->Alpha_Hydroxylation NNAL_Gluc NNAL-Glucuronides NNAL->NNAL_Gluc UGTs Urine_Excretion Urinary Excretion NNAL->Urine_Excretion NNAL->Alpha_Hydroxylation NNAL_Gluc->Urine_Excretion DNA_Adducts Methyl & Pyridyloxobutyl DNA Adducts Alpha_Hydroxylation->DNA_Adducts Metabolic Activation Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Metabolic pathway of NNK leading to DNA adduct formation.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of total NNAL in urine samples.

Experimental Workflow

experimental_workflow start Start: Urine Sample Collection add_is Add Internal Standard (NNAL-d3) start->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) Cleanup hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: Report NNAL Concentration data_analysis->end

Workflow for urinary NNAL analysis.
Protocol 1: Urine Sample Preparation for Total NNAL Analysis

1. Materials and Reagents:

  • Urine samples (stored at -20°C or below)

  • NNAL-d3 internal standard solution (in a suitable solvent like methanol)

  • β-glucuronidase (from E. coli)

  • Sodium phosphate buffer (1 M, pH 6.8)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 or a specialized molecularly imprinted polymer)

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

2. Procedure:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1.0 mL of urine into a clean glass tube.

  • Spike each sample with 50 µL of NNAL-d3 internal standard solution (final concentration, e.g., 1 ng/mL).

  • Add 200 µL of 1 M sodium phosphate buffer (pH 6.8).

  • Add 750 units of β-glucuronidase.

  • Cap the tubes, vortex briefly, and incubate at 37°C for 18-24 hours with gentle shaking to hydrolyze the NNAL-glucuronide conjugates.

  • After incubation, proceed with solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

    • Elute the NNAL and NNAL-d3 with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NNAL

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation of NNAL from other urinary components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 40°C

3. MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • NNAL: Precursor ion (Q1) m/z 210.1 → Product ion (Q3) m/z 180.1

    • NNAL-d3: Precursor ion (Q1) m/z 213.1 → Product ion (Q3) m/z 183.1

    • (Note: The exact m/z values may vary slightly depending on the specific deuterated standard used and instrument calibration.)

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

4. Quantification:

  • A calibration curve is constructed by analyzing a series of known concentrations of NNAL standards spiked with a constant amount of the NNAL-d3 internal standard.

  • The ratio of the peak area of NNAL to the peak area of NNAL-d3 is plotted against the concentration of NNAL.

  • The concentration of NNAL in the unknown urine samples is then calculated from the calibration curve using the measured peak area ratio.

Conclusion

The measurement of urinary NNAL using LC-MS/MS with a deuterated internal standard like this compound or its metabolite analogue is a robust and specific method for quantifying exposure to secondhand tobacco smoke. The provided protocols and data offer a comprehensive resource for researchers and professionals in the field of tobacco control and drug development to accurately assess SHS exposure and its potential health implications. The high sensitivity and specificity of this biomarker make it an invaluable tool in understanding the public health impact of passive smoking.

References

experimental workflow for NNK quantification with NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Quantitative Analysis of NNK using Isotope Dilution Mass Spectrometry

Introduction

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine (TSNA) and a procarcinogen found in tobacco products.[1] Upon metabolic activation, NNK can induce DNA adducts, leading to genetic mutations and an increased risk of various cancers, particularly lung cancer.[2] Accurate quantification of NNK in biological matrices is crucial for toxicological studies, clinical diagnostics, and assessing exposure to tobacco products. This application note details a robust and sensitive method for the quantification of NNK in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, NNK-d3. The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[2]

NNK-Mediated Oncogenic Signaling

NNK exerts its carcinogenic effects by activating several key signaling pathways that promote cell proliferation, survival, and angiogenesis.[3][4] The binding of NNK to nicotinic acetylcholine receptors (nAChRs) triggers downstream signaling cascades, including the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cancer development.[3]

NNK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR PKC PKC nAChR->PKC PI3K PI3K nAChR->PI3K NNK NNK NNK->nAChR RAF RAF PKC->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR BCL2 BCL2 AKT->BCL2 ERK ERK MEK->ERK NFkB NF-κB mTOR->NFkB ERK->NFkB Proliferation Cell Proliferation, Survival, Angiogenesis NFkB->Proliferation

Caption: NNK-mediated activation of oncogenic signaling pathways.

Experimental Workflow

The quantification of NNK involves several key stages, from sample collection and preparation to instrumental analysis and data processing. The use of this compound as an internal standard is integral to this workflow, as it is introduced at the beginning of the sample preparation process to account for any analyte loss during extraction and analysis.

Experimental_Workflow SampleCollection 1. Biological Sample Collection (e.g., Urine, Plasma) Spiking 2. Spiking with This compound Internal Standard SampleCollection->Spiking Extraction 3. Sample Preparation (e.g., LLE, SPE) Spiking->Extraction Evaporation 4. Solvent Evaporation & Reconstitution Extraction->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS DataAnalysis 6. Data Processing & Quantification LCMS->DataAnalysis

Caption: General experimental workflow for NNK quantification.

Detailed Protocols

Preparation of Standards and Quality Controls

Stock solutions of NNK and this compound are typically prepared in methanol or acetonitrile at a concentration of 1 mg/mL.[5] Working standard solutions are then prepared by serial dilution of the stock solution with a mixture of water and methanol (1:1, v/v).[5] Calibration curves are constructed by spiking blank matrix (e.g., drug-free urine or plasma) with the working standard solutions. Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner to assess the accuracy and precision of the method.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of NNK from urine samples.

  • Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any precipitates.[6]

  • Transfer 1 mL of the supernatant to a clean glass tube.

  • Add 20 µL of the this compound internal standard solution (concentration will depend on the expected range of NNK in samples).

  • Add 2 mL of ethyl acetate to the tube.[6]

  • Vortex the mixture for 3 minutes and then allow the layers to separate for 5 minutes.[6]

  • Centrifuge at 2,000 x g for 8 minutes to ensure complete phase separation.[6]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.[6]

  • Repeat the extraction (steps 4-7) with another 2 mL of ethyl acetate and combine the organic layers.[6]

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 25 °C.[6]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.[5][6]

Note: Other sample preparation techniques such as protein precipitation (PPT) or solid-phase extraction (SPE) can also be employed and may be more suitable for different biological matrices like plasma or tissue.[7][8]

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of NNK.

ParameterTypical Conditions
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., Waters Acquity BEH C18)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A suitable gradient to separate NNK from matrix components (e.g., 5% B to 95% B over 5-10 minutes)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL[6]
MS System Triple quadrupole mass spectrometer[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Analysis Mode Multiple Reaction Monitoring (MRM)[6]
MRM Transitions NNK: m/z 208 → 122 (quantifier), m/z 208 → 93 (qualifier) This compound: m/z 211 → 125 (quantifier)
Capillary Voltage ~2.8 - 3.8 kV[6][9]
Desolvation Temp. ~450 - 500 °C[6][9]

Data Presentation: Method Performance

The performance of the analytical method should be validated according to regulatory guidelines.[5] Key validation parameters are summarized below.

Table 1: Linearity and Sensitivity of NNK Quantification

Analyte Matrix Linear Range (ng/mL) LOQ (ng/mL) LOD (ng/mL) Reference
NNK PBS 0.156 - 10 >0.995 0.015 0.005 [5]
NNK Tissue 0.04 - 2.5 >0.995 0.015 0.005 [5]

| NNK | Urine | 0.005 - 2 | >0.99 | 0.004 | 0.004 |[2] |

Table 2: Accuracy and Precision of NNK Quantification

Matrix Spiked Concentration (ng/mL) Accuracy (%) Precision (%RSD) Reference
PBS 0.156 (LQC) 95.2 8.5 [5]
PBS 0.625 (MQC) 98.6 5.1 [5]
PBS 7.81 (HQC) 102.3 3.2 [5]

| Urine | 0.05 | 99 - 100 | <10 |[2] |

Table 3: Recovery of NNK and this compound

Analyte Matrix Concentration Recovery (%) Reference
NNK Rat Urine 1 ng/mL 82.1 [1]
NNK Rat Urine 10 ng/mL 95.3 [1]
NNK Rat Urine 100 ng/mL 106.2 [1]

| this compound | Rat Urine | 100 ng/mL | 97.4 |[1] |

Conclusion

This application note provides a comprehensive workflow and detailed protocols for the sensitive and accurate quantification of the tobacco-specific nitrosamine NNK in biological samples. The use of liquid chromatography-tandem mass spectrometry with an isotope-labeled internal standard (this compound) ensures high selectivity and reliability, making this method suitable for clinical research, toxicology, and drug development applications. The presented data demonstrates that the method is robust, with excellent linearity, accuracy, and precision across a range of concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with ion suppression when analyzing 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d3 (NNK-d3) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?

Ion suppression is a phenomenon in mass spectrometry where the signal of an analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering molecules can compete with the analyte (in this case, this compound) for ionization in the MS source, leading to a decreased signal intensity.[3][4] Even though this compound is a deuterated internal standard intended to mimic the behavior of the native NNK analyte, significant ion suppression can still lead to inaccurate and imprecise quantification if the suppression affects the analyte and the internal standard differently.

Q2: What are the common sources of ion suppression in the analysis of this compound?

Common sources of ion suppression in bioanalysis include:

  • Endogenous matrix components: In biological samples like plasma, urine, or tissue homogenates, phospholipids, salts, and endogenous metabolites are major contributors to ion suppression.[5]

  • Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from collection tubes or residues from extraction solvents, can also cause ion suppression.[1]

  • Mobile phase additives: High concentrations of non-volatile mobile phase additives can accumulate in the ion source and suppress the signal.[1]

  • High analyte concentration: At very high concentrations, the analyte itself or the internal standard can cause self-suppression.[6]

Q3: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A low and variable signal for your deuterated internal standard is a strong indicator of matrix effects like ion suppression.[7] To confirm this, you can perform a post-extraction spike experiment. This involves comparing the signal of this compound in a clean solution to its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression

If you suspect ion suppression is affecting your this compound signal, a systematic approach to diagnosis is crucial.

Step 1: Post-Extraction Spike Analysis

This experiment quantifies the extent of ion suppression.

  • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the working concentration.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. After the final extraction step, spike the this compound into the extracted matrix at the same concentration as Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS and compare the peak areas of this compound.

Data Interpretation:

The matrix effect (ME) can be calculated as:

ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100

Matrix Effect (ME)Interpretation
ME < 100%Ion Suppression
ME > 100%Ion Enhancement
ME ≈ 100%Minimal Matrix Effect

A matrix effect of more than 20% (suppression or enhancement) typically requires method optimization.[5]

Step 2: Post-Column Infusion

This qualitative experiment helps to identify the retention time regions where ion suppression occurs.

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the MS source, post-column.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the this compound signal. A dip in the signal indicates a region of ion suppression. By comparing the retention time of your NNK analyte and this compound internal standard with these suppression zones, you can determine if they are co-eluting with interfering matrix components.[8]

Guide 2: Mitigating Ion Suppression

Once ion suppression is confirmed, several strategies can be employed to minimize its impact.

1. Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][9]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a compound like NNK, which is a tobacco-specific nitrosamine, a mixed-mode or cation-exchange SPE cartridge can be effective in removing phospholipids and other interferences from biological matrices.[5][10]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition NNK and this compound away from polar matrix components.

  • Protein Precipitation (PPT): While a simple method, PPT is often less effective at removing phospholipids, which are major contributors to ion suppression.[11]

2. Modify Chromatographic Conditions: Altering the LC method can help separate NNK and this compound from co-eluting interferences.

  • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.[12]

  • Adjust Mobile Phase: Modifying the organic solvent, pH, or additives can shift the retention times of both the analytes and interfering compounds.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analytes and matrix components.[12]

3. Reduce Sample Injection Volume: Diluting the sample or injecting a smaller volume can reduce the absolute amount of matrix components entering the MS system, thereby lessening ion suppression.[1]

4. Check Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can itself cause ion suppression of the analyte.[6] Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for this compound

Objective: To quantify the matrix effect on the ionization of this compound.

Materials:

  • This compound standard solution

  • Blank matrix (e.g., human plasma)

  • All necessary reagents and equipment for your established sample extraction protocol.

  • LC-MS/MS system

Procedure:

  • Prepare Set A (Neat Solution): Dilute the this compound standard solution with the initial mobile phase to the final working concentration.

  • Prepare Set B (Post-Extraction Spike):

    • Take a known volume of the blank matrix.

    • Perform your entire sample extraction procedure.

    • After the final evaporation and reconstitution step, add the same amount of this compound as in Set A to the reconstituted extract.

  • LC-MS/MS Analysis: Inject equal volumes of the solutions from Set A and Set B onto the LC-MS/MS system and record the peak area for this compound.

  • Calculate Matrix Effect: Use the formula provided in Troubleshooting Guide 1.

Protocol 2: Solid-Phase Extraction (SPE) for NNK Analysis in Plasma

Objective: To provide a robust sample cleanup method to reduce ion suppression.

Materials:

  • Mixed-mode cation-exchange SPE cartridges

  • Methanol

  • Water

  • Ammonium hydroxide

  • Formic acid

  • Human plasma sample containing NNK and spiked with this compound

Procedure:

  • Pre-treat Sample: Acidify the plasma sample with formic acid.

  • Condition Cartridge: Condition the SPE cartridge with methanol followed by water.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with an acidic aqueous solution to remove polar interferences, followed by methanol to remove lipids.

  • Elute: Elute NNK and this compound with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies cluster_resolution Resolution Problem Low or Inconsistent This compound Signal Post_Extraction_Spike Perform Post-Extraction Spike Analysis Problem->Post_Extraction_Spike Suspect Matrix Effect Post_Column_Infusion Perform Post-Column Infusion Problem->Post_Column_Infusion Matrix_Effect Quantify Matrix Effect (ME%) Post_Extraction_Spike->Matrix_Effect Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Matrix_Effect->Optimize_Sample_Prep ME > 20% Modify_Chromatography Modify Chromatographic Conditions Matrix_Effect->Modify_Chromatography ME > 20% Adjust_Injection Reduce Injection Volume / Dilute Matrix_Effect->Adjust_Injection ME > 20% Resolved Consistent and Reliable This compound Signal Matrix_Effect->Resolved ME < 20% Optimize_Sample_Prep->Resolved Modify_Chromatography->Resolved Adjust_Injection->Resolved Signaling_Pathway cluster_sample Sample Matrix cluster_lcms LC-MS/MS System cluster_output Output NNK NNK (Analyte) IonSource Ion Source NNK->IonSource NNKd3 This compound (IS) NNKd3->IonSource Interferences Matrix Interferences (e.g., Phospholipids) Interferences->IonSource Competition for Ionization MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Signal Suppressed Signal Detector->Signal

References

Technical Support Center: Optimizing NNK & NNK-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and its deuterated analog, NNK-d3. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you improve chromatographic peak shape and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: Why do my NNK and this compound peaks show significant tailing?

A1: Peak tailing for NNK and this compound is most commonly caused by secondary interactions between the basic pyridine ring of the analyte and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3][4] At a mid-range pH, these silanol groups are ionized and can strongly interact with the positively charged analyte, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of these compounds?

A2: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like NNK.[5][6][7][8]

  • Low pH (pH 2-4): At a low pH, residual silanols are protonated (neutral), minimizing their ability to interact with the analyte. NNK, being a basic compound, will be consistently protonated (positively charged). This condition typically results in sharper, more symmetrical peaks.[5][9]

  • Mid-range pH (pH 4-7): In this range, a portion of the silanol groups will be deprotonated (negatively charged), leading to the strong secondary interactions that cause peak tailing.[4] It is generally advised to operate at a pH at least 1-2 units away from the analyte's pKa to ensure robust and reproducible results.[1][5]

Q3: What are the best mobile phase additives to improve peak shape for NNK and this compound in LC-MS?

A3: For LC-MS, volatile additives are essential.

  • Formic Acid (0.1%): Commonly used to lower the mobile phase pH to around 2.8, which suppresses silanol interactions and ensures consistent protonation of NNK.[10]

  • Ammonium Formate or Ammonium Acetate (5-10 mM): These buffers help maintain a stable pH and can further improve peak shape.[3][11] The ammonium ions can compete with the protonated NNK for active silanol sites, effectively shielding the analyte from these secondary interactions.[3] A combination of formic acid and ammonium formate is often a very effective approach.[11][12]

Q4: Which type of LC column is recommended for NNK analysis?

A4: The choice of column is crucial for mitigating peak tailing.

  • High-Purity, End-Capped C18 Columns: Modern columns are manufactured with high-purity silica and proprietary end-capping techniques that minimize the number of accessible residual silanols. These are a good starting point.

  • Columns with Alternative Stationary Phases: Phases like Phenyl-Hexyl or Pentafluorophenyl (F5) can offer different selectivity and may provide better peak shapes.[13][14]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive charge on the surface that repels basic analytes like protonated NNK from interacting with underlying silanols, significantly improving peak symmetry.[9]

Q5: My peak shape is still poor after optimizing the mobile phase. What else could be the cause?

A5: If mobile phase optimization is not sufficient, consider these other common causes:

  • Column Contamination or Degradation: The accumulation of sample matrix components can create active sites that cause tailing.[15][16] Try flushing the column or, if it's old, replace it.

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[15][17] Ensure all connections are made properly with minimal tubing length.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can distort the peak shape.[17] Ideally, the sample solvent should be the same as or weaker than the starting mobile phase.

Troubleshooting Guide

This guide addresses common peak shape problems encountered during the analysis of NNK and this compound.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: The basic pyridine moiety of NNK is interacting with acidic silanol groups on the column's stationary phase.[1][2][4]1. Lower Mobile Phase pH: Add 0.1% formic acid to the aqueous and organic mobile phases to achieve a pH < 3.[10] 2. Add a Competing Base: Incorporate 5-10 mM ammonium formate or ammonium acetate into the aqueous mobile phase.[3][11] 3. Change Column: Switch to a column with a different stationary phase (e.g., CSH, Phenyl-Hexyl, F5) or a newer, high-purity end-capped column.[9][13][14]
Column Contamination/Age: The column inlet frit or packing material is fouled with matrix components, or the stationary phase is degraded.[15][16]1. Use a Guard Column: Protect the analytical column from strongly retained compounds.[15] 2. Flush the Column: Follow the manufacturer's instructions for column washing. 3. Replace the Column: If the column has been used extensively, its performance may be permanently compromised.[16]
Peak Fronting Analyte Overload: Too much sample has been injected onto the column, saturating the stationary phase.[1][18]1. Dilute the Sample: Reduce the concentration of the sample and re-inject. 2. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1]
Column Channeling/Void: A void or channel has formed in the column packing material, typically at the inlet.[18]This is a catastrophic column failure. Replace the column.[18]
Split Peaks Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile).[17]Prepare the sample in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.
Clogged Inlet Frit: Particulates from the sample or system have partially blocked the column inlet frit.1. Filter Samples: Ensure all samples are filtered before injection.[17] 2. Reverse Flush Column: If the manufacturer allows, back-flush the column to dislodge particulates. 3. Replace Frit/Column: If flushing does not work, the frit or column may need replacement.

Diagrams

G cluster_problem Problem Identification cluster_investigation Troubleshooting Path cluster_solution Solutions start Poor Peak Shape (Tailing, Fronting, Splitting) check_mobile_phase Step 1: Check Mobile Phase - Is pH low (2.5-3.5)? - Using additives (Formic Acid, NH4OAc)? start->check_mobile_phase Start Here check_column Step 2: Evaluate Column - Is it old or contaminated? - Is it the right chemistry? check_mobile_phase->check_column Yes solution_mp Adjust Mobile Phase: - Add 0.1% Formic Acid - Add 10mM Ammonium Formate check_mobile_phase->solution_mp No check_system Step 3: Inspect System - Sample solvent mismatch? - Extra-column volume? check_column->check_system Yes solution_column Optimize Column: - Replace with new column - Use CSH or Phenyl-Hexyl phase check_column->solution_column No solution_system System Fixes: - Match sample solvent to mobile phase - Use shorter, narrower tubing check_system->solution_system No good_peak Symmetrical Peak Shape check_system->good_peak Yes solution_mp->good_peak solution_column->good_peak solution_system->good_peak

Caption: A workflow for troubleshooting poor peak shape in LC-MS analysis.

G cluster_surface Silica Surface (Mid-pH) cluster_analyte Analyte cluster_solution Solution (Low pH + Buffer) silanol Deprotonated Silanol (Si-O⁻) (Negative Charge) nnk Protonated NNK (Positive Charge on Pyridine Ring) nnk->silanol Strong Ionic Interaction (Causes Peak Tailing) silanol_prot Protonated Silanol (Si-OH) (Neutral) nnk->silanol_prot Interaction Minimized ammonium Ammonium Ion (NH₄⁺) (Competitor) ammonium->silanol Shields Active Site

References

Technical Support Center: Addressing Matrix Effects in NNK Analysis with NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) using its deuterated internal standard, NNK-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact NNK analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as NNK, by co-eluting compounds from the sample matrix (e.g., plasma, urine, saliva).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of NNK.[3] Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[4]

Q2: How does using this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard for NNK. Since this compound is chemically and physically almost identical to NNK, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte (NNK) signal to the internal standard (this compound) signal is used for quantification. This ratio remains consistent even with variations in matrix effects, thus compensating for these interferences and improving the accuracy and precision of the NNK measurement.[5][6]

Q3: My this compound internal standard is not adequately compensating for matrix effects. What are the possible causes?

A3: Several factors can lead to inadequate compensation by the internal standard:

  • Chromatographic Separation: If NNK and this compound do not co-elute perfectly, they may experience different matrix effects. This is known as the "isotope effect," where deuterated compounds can sometimes elute slightly earlier in reverse-phase chromatography.[5]

  • Isotopic Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions. This can alter the concentration of the deuterated standard.[6][7]

  • Impurity of the Standard: The this compound standard may contain a small amount of unlabeled NNK, which can lead to a positive bias in the results, particularly at low concentrations.[6]

  • Differential Extraction Recovery: Although unlikely for a SIL, if the extraction efficiency of NNK and this compound from the matrix is significantly different, it can lead to inaccurate results.

Q4: What are the recommended sample preparation techniques to minimize matrix effects in NNK analysis?

A4: The choice of sample preparation is crucial for removing interfering matrix components. Common techniques include:

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for cleaning up complex samples. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can provide high selectivity for NNK.[8][9]

  • Liquid-Liquid Extraction (LLE): A versatile technique that separates analytes based on their differential solubility in two immiscible liquids. It can be effective in removing highly polar or non-polar interferences.[10][11]

  • Protein Precipitation (PPT): A simpler and faster method, but generally less effective at removing phospholipids and other matrix components, which can lead to more significant matrix effects.[12][13]

II. Troubleshooting Guides

Guide 1: Inaccurate or Imprecise NNK Quantification
Symptom Possible Cause Troubleshooting Steps
Poor accuracy and/or precision in QC samples and unknown samples.Inconsistent Spiking of Internal Standard: Incorrect or variable amounts of this compound added to samples.- Use a calibrated positive displacement pipette for adding the internal standard. - Ensure the internal standard is thoroughly mixed with the sample.
Degradation of NNK or this compound: Analyte or internal standard is not stable during sample preparation or storage.- Investigate the stability of NNK and this compound under your experimental conditions (e.g., freeze-thaw cycles, benchtop stability). - Prepare fresh stock and working solutions.
Suboptimal Sample Preparation: Inefficient removal of matrix components.- Optimize the sample preparation method. Consider switching from PPT to SPE or LLE for cleaner extracts.[12] - Evaluate different SPE sorbents or LLE solvents.
Differential Matrix Effects: NNK and this compound are not affected by the matrix in the same way.- Verify the co-elution of NNK and this compound. Adjust chromatographic conditions if necessary to ensure they elute as closely as possible.[5] - Evaluate matrix effects from different lots of the biological matrix.[2]
Guide 2: High Variability in this compound Internal Standard Response
Symptom Possible Cause Troubleshooting Steps
The peak area of this compound is highly variable across the analytical run.Inconsistent Sample Preparation: Variable recovery of the internal standard during extraction.- Ensure consistent execution of the sample preparation protocol for all samples. - Check for issues with the SPE manifold or LLE shaking procedure.
Instrumental Issues: Inconsistent injection volume or fluctuations in the mass spectrometer's performance.- Perform a system suitability test before each run. - Check the autosampler for proper operation and the MS for stable performance.
Matrix Effects on the Internal Standard: The internal standard itself is being suppressed or enhanced by the matrix.- While this compound is designed to track these effects, extreme matrix effects can still cause high variability. - Improve sample cleanup to reduce the overall matrix load.[14]

III. Experimental Protocols

Protocol 1: Quantification of NNK in Human Plasma using SPE and LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Materials and Reagents:

  • NNK and this compound standards

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Deionized water

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., Oasis WCX)[8]

2. Sample Preparation (SPE):

  • Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized). Vortex to mix.

  • Pre-treatment: Dilute the plasma sample with 200 µL of 4% phosphoric acid in water. Vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elution: Elute NNK and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient: Optimize for the separation of NNK from matrix interferences. A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NNK and this compound. These should be optimized for your instrument.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of NNK to this compound against the concentration of NNK in the calibration standards.

  • Determine the concentration of NNK in the unknown samples using the regression equation from the calibration curve.

IV. Quantitative Data Summary

The following tables summarize typical performance data for NNK analysis using a deuterated internal standard. Actual results may vary depending on the specific method and instrumentation.

Table 1: Method Validation Data for NNK in Rat Urine [1]

Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
16.6915.894
103.21052.5102
1001.81132.1110

Table 2: Comparison of Sample Preparation Techniques and their Impact on Recovery and Matrix Effects (Hypothetical Data Based on Literature Trends) [12][14]

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*
Protein Precipitation (PPT)85 - 10560 - 120
Liquid-Liquid Extraction (LLE)70 - 9580 - 110
Solid-Phase Extraction (SPE)80 - 10090 - 105

*Matrix Effect (%) = (Peak Area in post-spiked matrix / Peak Area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

V. Visualizations

Diagram 1: General Workflow for NNK Analysis

NNK_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spike with this compound Spike with this compound Sample Collection->Spike with this compound Extraction (SPE/LLE/PPT) Extraction (SPE/LLE/PPT) Spike with this compound->Extraction (SPE/LLE/PPT) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE/LLE/PPT)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A generalized workflow for the analysis of NNK in biological samples.

Diagram 2: Role of this compound in Correcting for Matrix Effects

Matrix_Effect_Correction cluster_without_is Without Internal Standard cluster_with_is With this compound Internal Standard NNK_Signal_Suppressed NNK Signal (Suppressed by Matrix) Inaccurate_Quantification Inaccurate Quantification NNK_Signal_Suppressed->Inaccurate_Quantification NNK_Signal_Suppressed_IS NNK Signal (Suppressed by Matrix) Ratio_Calculation Calculate Ratio (NNK / this compound) NNK_Signal_Suppressed_IS->Ratio_Calculation NNKd3_Signal_Suppressed This compound Signal (Suppressed by Matrix) NNKd3_Signal_Suppressed->Ratio_Calculation Accurate_Quantification Accurate Quantification Ratio_Calculation->Accurate_Quantification Sample_with_Matrix Sample_with_Matrix Sample_with_Matrix->NNK_Signal_Suppressed Analysis Sample_with_Matrix->NNK_Signal_Suppressed_IS Analysis

Caption: How this compound compensates for matrix-induced signal suppression.

References

Technical Support Center: NNK-d3 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of NNK-d3 (4-(methylnitrosamino)-1-(3-pyridyl-d3)-1-butanone), a deuterated analog of the tobacco-specific nitrosamine, NNK. Adherence to these guidelines is critical for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from light, at or below -20°C. Some suppliers recommend storage of stock solutions in DMSO at -80°C for up to 6 months or at -20°C for 1 month.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, temperature, and light exposure. It is recommended to prepare fresh working solutions daily. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light for no more than 24 hours.

Q3: What are the primary factors that can cause this compound degradation?

A3: this compound, like other nitrosamines, is susceptible to degradation from:

  • Elevated temperatures: Higher temperatures accelerate the rate of chemical degradation.

  • Light exposure: UV and even ambient light can induce photochemical degradation.

  • Extreme pH: While specific data for this compound is limited, nitrosamines can be unstable in strongly acidic or basic conditions.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.

Q4: Is this compound sensitive to moisture?

A4: Yes, it is crucial to protect this compound from moisture. When removing a container from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation from introducing moisture, which can affect the compound's stability and the accuracy of weighing.

Q5: What are the signs of this compound degradation?

A5: Degradation of an this compound standard may be indicated by:

  • The appearance of unexpected peaks in your chromatogram.

  • A decrease in the peak area or height of the this compound standard over time.

  • Inconsistency in analytical results.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Table 1: Troubleshooting Common Analytical Issues with this compound
IssuePossible CauseRecommended Action
Unexpected peaks in the chromatogram of the this compound standard. Degradation of the this compound standard.1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. Verify that the storage conditions of the stock solution have been appropriate (see FAQs). 3. If the issue persists with a fresh solution, consider the possibility of a contaminated solvent or analytical system.
Decreasing peak area/height of the this compound standard in sequential analyses. Instability of the working solution under autosampler conditions.1. Minimize the time the working solution is in the autosampler. 2. If possible, use a cooled autosampler set to 2-8°C. 3. Prepare fresh dilutions more frequently.
Poor peak shape or splitting. 1. Inappropriate solvent for the mobile phase. 2. Column degradation.1. Ensure the injection solvent is compatible with the initial mobile phase conditions. 2. Evaluate the performance of the analytical column with other standards.
Inconsistent quantification results. 1. Improper solution preparation. 2. Degradation of stock or working solutions.1. Review the protocol for solution preparation to ensure accuracy. 2. Perform a stability check on the current stock solution by comparing it to a freshly prepared standard from a new vial.

Experimental Protocols

Protocol for Preparation of this compound Standard Solutions

This protocol outlines the steps for preparing a stock solution and working standards of this compound.

  • Equipment and Materials:

    • This compound (solid form or pre-dissolved)

    • Analytical balance

    • Volumetric flasks (Class A)

    • Calibrated micropipettes

    • Appropriate solvent (e.g., Methanol, Acetonitrile, or DMSO of analytical grade)

    • Amber glass vials for storage

  • Preparation of Stock Solution (e.g., 1 mg/mL): a. Allow the vial containing solid this compound to equilibrate to room temperature before opening. b. Accurately weigh the desired amount of this compound. c. Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size. d. Add a small amount of the chosen solvent to dissolve the solid. e. Once completely dissolved, bring the solution to the final volume with the solvent. f. Mix the solution thoroughly. g. Transfer the stock solution to an amber glass vial, label it clearly, and store it at ≤ -20°C.

  • Preparation of Working Solutions: a. On the day of analysis, remove the stock solution from the freezer and allow it to thaw and equilibrate to room temperature. b. Prepare a series of working standards by performing serial dilutions of the stock solution with the appropriate solvent or mobile phase. c. Store working solutions at 2-8°C and protect them from light until use. It is recommended to use them within 24 hours.

Protocol for a Basic Stability Assessment of this compound in Solution

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 µg/mL).

  • Application of Stress Conditions:

    • Heat: Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Acid: Add a small volume of acid (e.g., 0.1 M HCl) to the this compound solution and incubate at room temperature.

    • Base: Add a small volume of base (e.g., 0.1 M NaOH) to the this compound solution and incubate at room temperature.

    • Oxidation: Add a small volume of an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution and incubate at room temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., UV lamp) for a defined period.

    • Control: Keep an aliquot of the original solution at 2-8°C, protected from light.

  • Sample Analysis:

    • At specified time points, take an aliquot from each stressed sample and the control sample.

    • Neutralize the acidic and basic samples if necessary before analysis.

    • Analyze all samples by a validated stability-indicating method, typically HPLC-MS/MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Identify and, if possible, characterize any significant degradation products.

Table 2: Example Data from a Forced Degradation Study of this compound
Stress ConditionTime (hours)% this compound Remaining (Example)Observations (Example)
Control (2-8°C, dark)7299.5No significant degradation.
Heat (60°C)2492.1Minor degradation product observed.
4885.3Increase in the degradation product peak.
7278.9Further degradation observed.
0.1 M HCl (RT)2498.2Minimal degradation.
0.1 M NaOH (RT)2488.5Significant degradation with multiple products.
3% H₂O₂ (RT)2475.4Rapid degradation with a major degradation product.
UV Light Exposure865.2Significant photodegradation.

Note: The data in this table is for illustrative purposes only. Users should generate their own data based on their specific experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solution prep_stock->prep_work stress_heat Heat Stress prep_work->stress_heat Expose to Conditions stress_acid Acid Stress prep_work->stress_acid Expose to Conditions stress_base Base Stress prep_work->stress_base Expose to Conditions stress_ox Oxidative Stress prep_work->stress_ox Expose to Conditions stress_photo Photostability prep_work->stress_photo Expose to Conditions control Control Sample prep_work->control Expose to Conditions sampling Sample at Time Points stress_heat->sampling stress_acid->sampling stress_base->sampling stress_ox->sampling stress_photo->sampling control->sampling hplc_ms Analyze by HPLC-MS/MS sampling->hplc_ms data_analysis Data Analysis & Comparison hplc_ms->data_analysis end Stability Profile Determined data_analysis->end Report Results

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways of NNK NNK NNK (Parent Compound) NNAL NNAL (Carbonyl Reduction) NNK->NNAL Reduction NNK_N_Oxide NNK-N-Oxide (Pyridine N-Oxidation) NNK->NNK_N_Oxide Oxidation Other_Products Other Degradation Products (e.g., from α-hydroxylation) NNK->Other_Products Oxidation/ Hydrolysis NNAL->Other_Products Further Metabolism/ Degradation

Caption: Simplified potential degradation pathways of NNK.

preventing NNK-d3 degradation during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), and its deuterated internal standard, NNK-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample processing and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in the analysis of NNK?

This compound is a stable isotope-labeled (SIL) internal standard for NNK. In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), SIL internal standards are crucial for achieving accurate and reproducible results.[1] this compound is chemically almost identical to NNK but has a slightly higher molecular weight due to the replacement of three hydrogen atoms with deuterium.[1] This mass difference allows it to be distinguished from the unlabeled NNK by the mass spectrometer, while its similar chemical behavior helps to correct for variations in sample preparation and instrument response.[1]

Q2: What are the primary concerns regarding the stability of this compound during sample processing?

The main concerns are the chemical degradation of the this compound molecule itself and isotopic exchange. Nitrosamines, in general, can be sensitive to light and may degrade under certain conditions such as high temperatures or strongly acidic environments.[2] Isotopic exchange, or back-exchange, is a process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the sample matrix or solvents.[1] This can compromise the integrity of the assay by converting the internal standard into the unlabeled analyte, leading to inaccurate quantification.[1]

Q3: What factors can promote the degradation or isotopic exchange of this compound?

Several factors can negatively impact the stability of this compound:

  • pH: Both highly acidic (pH < 3) and highly basic (pH > 10) conditions can catalyze the isotopic exchange process.[1] The rate of exchange is typically at its minimum in the neutral to slightly acidic range.[1]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including both degradation and isotopic exchange.[1] Therefore, it is crucial to keep samples and extracts cool throughout the process.

  • Solvent Type: Protic solvents like water and methanol can facilitate isotopic exchange by donating protons.[1] Aprotic solvents such as acetonitrile and dichloromethane are less likely to promote this exchange.[1]

  • Light Exposure: Nitrosamines can be light-sensitive, and exposure to UV light may lead to degradation.

Q4: Are there more stable alternatives to deuterated internal standards like this compound?

Yes, internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are generally considered more stable and less susceptible to isotopic exchange.[3] This is because the isotopic label is incorporated into the carbon or nitrogen backbone of the molecule and is not readily exchangeable under typical analytical conditions.[3] However, deuterated standards like this compound are often more commercially available and cost-effective.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of NNK and this compound, with a focus on preventing the degradation of the internal standard.

Observed Problem Potential Cause Troubleshooting/Corrective Actions
Low or inconsistent recovery of this compound Degradation during sample storage or processing - Ensure samples are stored at -80°C for long-term storage. - Keep samples on ice or in a cooling rack during all processing steps. - Minimize exposure of samples and extracts to light by using amber vials or wrapping vials in foil.
Isotopic exchange (H/D exchange) - Maintain the pH of the sample and solutions within a neutral to slightly acidic range (pH 4-7) where possible. - Avoid strongly acidic or basic conditions during extraction and reconstitution. - Use aprotic solvents (e.g., acetonitrile) in reconstitution solutions when compatible with the analytical method.
Inefficient extraction - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. - For SPE, ensure proper conditioning of the cartridge and use appropriate wash and elution solvents. - For LLE, ensure the pH of the aqueous phase is optimized for the partitioning of NNK into the organic solvent.
High variability in analyte/internal standard ratio Inconsistent isotopic exchange - Strictly control the pH and temperature of all samples and standards throughout the entire analytical run. - Prepare and process all samples, calibrators, and quality controls in an identical manner.
Matrix effects - Matrix components can suppress or enhance the ionization of the analyte and/or internal standard. - Improve sample cleanup to remove interfering matrix components. - Modify chromatographic conditions to separate the analyte and internal standard from the interfering matrix components.
Appearance of a peak at the m/z of unlabeled NNK in a pure this compound solution Isotopic exchange - This is a direct indication of H/D exchange. - Systematically evaluate each step of the sample preparation and analysis to identify the source of the exchange (e.g., pH of a reagent, temperature of an incubation step). - Consider using a ¹³C or ¹⁵N-labeled internal standard if isotopic exchange cannot be adequately controlled.
Table 1: Qualitative Impact of Experimental Parameters on this compound Stability

This table summarizes the expected impact of key experimental parameters on the stability of this compound, based on general principles for deuterated nitrosamines.

Parameter Condition Expected Impact on this compound Stability Recommendation
pH Highly Acidic (pH < 3)Increased potential for isotopic exchange.Buffer samples and solutions to a neutral or slightly acidic pH if possible.
Neutral (pH ~7)Minimal isotopic exchange.Ideal for maintaining stability.
Highly Basic (pH > 10)Increased potential for isotopic exchange.Avoid strongly basic conditions.
Temperature Low (e.g., 4°C, -20°C, -80°C)Decreased rates of degradation and isotopic exchange.Store and process samples at low temperatures.
Ambient (e.g., 25°C)Moderate rates of degradation and isotopic exchange.Minimize time at ambient temperature.
Elevated (e.g., >40°C)Increased rates of degradation and isotopic exchange.Avoid heating samples or extracts.
Solvent Aprotic (e.g., Acetonitrile, Dichloromethane)Minimal potential for isotopic exchange.Use as reconstitution or extraction solvents where feasible.
Protic (e.g., Water, Methanol)Higher potential for isotopic exchange.If use is necessary, control pH and temperature carefully.
Light UV or prolonged daylightPotential for photodegradation.Protect samples and extracts from light.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of NNK and this compound from Human Plasma

This protocol provides a general procedure for the extraction of NNK and its metabolites from plasma using a C18 SPE cartridge. Optimization may be required for specific applications.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 3 mL)

  • Human plasma collected in K₂EDTA tubes

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide

  • Dichloromethane

  • 2-Propanol

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature and then place on ice.

    • To 1 mL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 1 mL of deionized water and vortex for another 10 seconds.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulates.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 3 mL of methanol.

    • Equilibrate the cartridges with 3 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analytes with 3 mL of a solution of dichloromethane and 2-propanol (80:20, v/v).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

NNK Metabolism and Bioactivation Pathway

NNK_Metabolism NNK NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reductases alpha_hydroxylation α-Hydroxylation (CYP Enzymes) NNK->alpha_hydroxylation detoxification Detoxification (e.g., N-oxidation, Glucuronidation) NNK->detoxification NNAL->NNK Microsomal Oxidation NNAL->alpha_hydroxylation NNAL->detoxification dna_adducts DNA Adducts (Carcinogenesis) alpha_hydroxylation->dna_adducts excretion Urinary Excretion detoxification->excretion

Caption: Metabolic pathways of NNK, including bioactivation and detoxification.

Sample Processing Workflow for NNK Analysis

Sample_Processing_Workflow cluster_spe SPE Steps start Plasma Sample Collection add_is Spike with this compound Internal Standard start->add_is pretreatment Sample Pre-treatment (Dilution, Centrifugation) add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Water, 20% Methanol) loading->washing elution 4. Elution (Dichloromethane/2-Propanol) washing->elution evaporation Solvent Evaporation (Nitrogen Stream) elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for plasma sample preparation for NNK analysis.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Logic start Low Recovery of this compound check_storage Check Sample Storage Conditions (-80°C?) start->check_storage check_temp Check Processing Temperature (on ice?) check_storage->check_temp Yes improve_storage Action: Implement proper sample storage protocols. check_storage->improve_storage No check_ph Check pH of Solutions (Neutral/Slightly Acidic?) check_temp->check_ph Yes control_temp Action: Use cooling racks/ice during sample handling. check_temp->control_temp No check_spe Review SPE Protocol check_ph->check_spe Yes adjust_ph Action: Buffer solutions to an appropriate pH. check_ph->adjust_ph No optimize_spe Action: Re-optimize SPE (conditioning, wash, elution). check_spe->optimize_spe

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Quantification with NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of NNK-d3 as an internal standard in quantitative analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine and a known carcinogen. Its primary use is as a stable isotope-labeled (SIL) internal standard for the accurate quantification of NNK in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using a SIL internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.[1][2][3]

Q2: Why is there a slight shift in retention time between NNK and this compound in my LC method?

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[4] This phenomenon, known as the "isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to minor differences in polarity and interaction with the stationary phase. While usually small, this shift can be problematic if the chromatographic peaks are very narrow.

Q3: What level of isotopic purity is acceptable for an this compound standard?

The isotopic purity of a deuterated standard is critical. Low purity, meaning the standard contains a significant amount of unlabeled NNK, can lead to an overestimation of the analyte concentration in your samples.[4][5] Always check the certificate of analysis provided by the supplier. For quantitative assays, an isotopic purity of >98% is generally recommended.

Troubleshooting Guide

Problem 1: Poor reproducibility or high variability in quantitative results.

High variability can stem from several sources. A common issue is inconsistent recovery of the analyte from the sample matrix. While this compound is designed to correct for this, significant inter-sample differences in matrix composition can still lead to problems.

  • Possible Cause: Inconsistent sample extraction or significant matrix effects between samples. For highly protein-bound analytes like NNK, recovery can vary significantly between individual patient plasma samples.[6]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure your sample preparation protocol, such as protein precipitation or liquid-liquid extraction, is robust and consistently applied. For plasma samples, consider methods that also remove phospholipids, which are a known source of ion suppression.[7]

    • Evaluate Matrix Effects: Prepare quality control (QC) samples in at least six different sources of the biological matrix to assess inter-individual variability in recovery and matrix effects.[6]

    • Check Internal Standard Stability: Verify that the this compound internal standard is stable throughout the entire sample preparation and analysis process.[8][9]

Problem 2: The calculated concentration of NNK is unexpectedly low or underestimated.

A falsely low result can occur if the internal standard signal is artificially inflated.

  • Possible Cause 1: Isotopic Crosstalk. The signal from the naturally occurring isotopes of the analyte (NNK) may interfere with the signal of the internal standard (this compound). This is more pronounced when the mass difference between the analyte and the standard is small (e.g., D3) and at high analyte concentrations.[5][10]

  • Troubleshooting Steps:

    • Prepare a sample containing only the unlabeled NNK at a high concentration and monitor the mass transition for this compound. A significant signal indicates crosstalk.

    • If crosstalk is confirmed, consider using a standard with a higher mass difference (e.g., D4 or ¹³C-labeled NNK) or adjust the calibration model to account for the interference.[5][10]

  • Possible Cause 2: Deuterium Exchange. The deuterium atoms on the this compound molecule may exchange with protons from the sample matrix or solvents, a phenomenon known as H/D back-exchange. This converts the internal standard back into the unlabeled analyte, reducing the IS signal and potentially increasing the analyte signal, leading to inaccurate quantification.[4][5]

  • Troubleshooting Steps:

    • Review Labeling Position: Check the certificate of analysis to ensure deuterium labels are on chemically stable positions (e.g., on an aromatic ring or methyl group) and not on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[4]

    • Control pH: Avoid highly acidic or basic conditions during sample preparation and in LC mobile phases, as these can catalyze H/D exchange.[4]

    • Incubation Test: Incubate the this compound in a blank matrix at different pH values and temperatures over time to assess its stability. Analyze the samples for any increase in the unlabeled NNK signal.[5]

Problem 3: Non-linear calibration curve, especially at the high end.

  • Possible Cause: Isotopic crosstalk from high concentrations of NNK contributing to the this compound signal, or the presence of unlabeled NNK as an impurity in the internal standard.[5][10] This can create a non-linear relationship that biases results.

  • Troubleshooting Steps:

    • Analyze the Internal Standard: Prepare a solution containing only the this compound standard and check for the presence of unlabeled NNK.

    • Use a Non-linear Fit: If crosstalk is unavoidable, use a more accurate non-linear fitting model for the calibration curve that can correct for these interferences.[10]

Quantitative Data Summary

The following tables provide examples of data that can be generated during method validation to identify and characterize pitfalls.

Table 1: Troubleshooting Common Quantitative Inaccuracies

Observed ProblemPotential CauseExpected Impact on QuantificationRecommended Action
Underestimation of NNKIsotopic Crosstalk (Analyte → IS)Falsely high IS signal leads to a low calculated analyte/IS ratio.Use a standard with a higher mass difference; use a non-linear calibration function.[10]
Overestimation of NNKImpurity in IS (Unlabeled Analyte)Falsely high analyte signal from the IS solution.Source a higher purity standard; correct calculations for the impurity level.[5]
High VariabilityH/D Back-Exchange (IS → Analyte)Inconsistent loss of IS signal.Control pH and temperature; use a standard with labels on stable positions.[4]
High VariabilityDifferential Matrix EffectsInconsistent recovery or ion suppression between samples.Optimize sample cleanup; evaluate matrix effects from multiple sources.[6]

Table 2: Example Recovery Data for NNK and this compound from Rat Urine

This table is based on typical recovery values and illustrates how data should be presented. Actual values will vary by extraction method.

AnalyteSpiked ConcentrationNMean Recovery (%)Standard Deviation (%)% RSD
NNKLow QC (e.g., 5 ng/mL)592.54.14.4
NNKHigh QC (e.g., 500 ng/mL)595.13.53.7
This compoundWorking Concentration594.23.84.0

Data is illustrative. Consistent recovery of the internal standard across the batch is critical.

Experimental Protocols & Methodologies

Protocol: Quantification of NNK in Human Plasma using LC-MS/MS

This protocol describes a general workflow for the extraction and analysis of NNK using this compound as an internal standard.

1. Materials and Reagents:

  • NNK and this compound analytical standards

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well collection plates

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.

  • Aliquot 50 µL of each sample, standard, or QC into a 96-well plate.

  • Prepare a working internal standard spiking solution of this compound in acetonitrile (e.g., 10 ng/mL).

  • Add 150 µL of the cold internal standard solution to each well.

  • Seal the plate and vortex for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.

  • Seal the plate and place it in the autosampler of the LC-MS/MS system.

3. LC-MS/MS Conditions (Illustrative):

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • MRM Transitions:

    • NNK: Q1/Q3 to be optimized (e.g., m/z 208.1 → 122.1)

    • This compound: Q1/Q3 to be optimized (e.g., m/z 211.1 → 125.1)

4. Data Analysis:

  • Integrate the peak areas for both NNK and this compound.

  • Calculate the peak area ratio (NNK / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NNK in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

cluster_activation Metabolic Activation & Detoxification cluster_alpha α-Hydroxylation (CYP450 Enzymes) NNK NNK (Carcinogen) NNAL NNAL (Carcinogen) NNK->NNAL Carbonyl Reduction NNK_N_Oxide NNK-N-Oxide (Detoxified) NNK->NNK_N_Oxide Pyridine N-Oxidation Methyl_Hydrox α-methyl- hydroxylation NNK->Methyl_Hydrox Methylene_Hydrox α-methylene- hydroxylation NNK->Methylene_Hydrox NNAL_Gluc NNAL-Glucuronides (Detoxified) NNAL->NNAL_Gluc Glucuronidation DNA_Adducts DNA Adducts (Genotoxic) Methyl_Hydrox->DNA_Adducts Pyridyloxobutylation Methylene_Hydrox->DNA_Adducts Methylation

Caption: Metabolic pathways of the tobacco carcinogen NNK.[11][12][13][14][15]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Start: Plasma Sample Spike Spike with This compound (IS) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS Detection (MRM) Separate->Detect Quantify Quantification: Peak Area Ratio (NNK/NNK-d3) Detect->Quantify End End: Final Concentration Quantify->End

Caption: Experimental workflow for NNK quantification.

Start Inaccurate Quantification CheckPurity Check IS Purity (Certificate of Analysis) Start->CheckPurity CheckStability Assess IS Stability (H/D Exchange Test) Start->CheckStability CheckCrosstalk Evaluate Isotopic Crosstalk (High Conc. Analyte) Start->CheckCrosstalk Impure Result: Impure IS (>2% Unlabeled) CheckPurity->Impure Is it pure? No Unstable Result: Unstable IS (Signal Loss >15%) CheckStability->Unstable Is it stable? No Crosstalk Result: Crosstalk (>0.5% Interference) CheckCrosstalk->Crosstalk Is there crosstalk? Yes Action_Purity Action: Source New Standard Impure->Action_Purity Action_Stability Action: Control pH/Temp, Use ¹³C Standard Unstable->Action_Stability Action_Crosstalk Action: Use Non-Linear Fit, Increase Mass Diff. Crosstalk->Action_Crosstalk

Caption: Logical troubleshooting flow for IS-related issues.

References

Technical Support Center: Resolving Co-eluting Interferences with NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges related to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and its deuterated internal standard, NNK-d3.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the LC-MS/MS analysis of NNK using this compound as an internal standard.

Issue 1: Inconsistent or Non-reproducible this compound Peak Area

Your this compound internal standard (IS) peak area is highly variable across a batch, leading to poor accuracy and precision in your NNK quantification.

Possible Cause: A co-eluting interference from the sample matrix is affecting the ionization of this compound. This phenomenon, known as a matrix effect, can cause unpredictable ion suppression or enhancement.[1][2][3][4]

Troubleshooting Steps:

  • Confirm the Matrix Effect:

    • Post-Column Infusion: Perform a post-column infusion experiment by teeing in a solution of this compound after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of NNK indicates ion suppression or enhancement, respectively.

    • Post-Extraction Spike: Prepare two sample sets. In Set A, spike a known amount of this compound into a clean solvent. In Set B, analyze a blank matrix extract and then spike the same amount of this compound into the extracted matrix post-extraction. A significant difference (>15%) in the average peak area between Set A and Set B confirms a matrix effect.[1]

  • Isolate the Source:

    • Analyze a matrix blank (a sample without the analyte or IS). If a peak appears at or near the retention time of this compound, the interference originates from the matrix itself.[5]

  • Implement Solutions:

    • Improve Chromatographic Separation: The most effective solution is to chromatographically separate the interference from the this compound peak.[6]

      • Modify Gradient: Adjust the mobile phase gradient to increase resolution around the elution time of this compound. A shallower gradient can often resolve closely eluting peaks.

      • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) to alter selectivity.[5]

    • Enhance Sample Preparation: A more rigorous sample cleanup can remove the interfering compounds before analysis.[7]

      • Solid-Phase Extraction (SPE): Develop a more selective SPE protocol with different wash and elution steps to specifically remove the matrix components causing the interference.

      • Liquid-Liquid Extraction (LLE): Optimize LLE conditions, such as solvent choice and pH, to selectively extract NNK and this compound.[5]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their effect.[8]

Issue 2: Distorted or Shouldered Peak Shape for this compound

The chromatographic peak for your this compound internal standard is not a symmetrical Gaussian shape but appears with a shoulder, as a split peak, or is excessively broad.[9][10]

Possible Cause: This is a strong indication of a co-eluting interference.[5][11] It can also be caused by issues with the column or the sample solvent.

Troubleshooting Steps:

  • Verify Co-elution:

    • Check Mass Spectra: Examine the mass spectrum across the distorted peak. A pure compound should have a consistent mass spectrum from the beginning to the end of the peak. If the spectra differ, it confirms the presence of more than one compound.[11]

    • Monitor Ion Ratios: For this compound, monitor at least two mass transitions (a quantifier and a qualifier). The ratio of these ions should be constant across the peak and consistent between samples and standards. A deviation in this ratio strongly suggests an interference.[5]

  • System Health & Sample Check:

    • Column Void/Contamination: A void at the head of the column or contamination can cause peak splitting.[10] Try reversing the column and flushing it, or replace it if the problem persists.

    • Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[12] Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Implement Solutions:

    • Optimize Chromatography: As with Issue 1, the primary solution is to improve the chromatographic separation to resolve the this compound from the interfering compound. Adjusting the mobile phase, gradient, or column chemistry are key strategies.[13]

    • Select Unique Mass Transitions: If chromatographic resolution is not fully achievable, investigate the fragmentation pattern of the interference. It may be possible to find a mass transition for this compound that is unique and not shared by the co-eluting compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of NNK, meaning some hydrogen atoms have been replaced with deuterium. It is used as an ideal internal standard (IS) for quantitative analysis by LC-MS/MS. Because it is chemically almost identical to NNK, it behaves similarly during sample extraction, chromatography, and ionization.[14] However, its slightly higher mass allows the mass spectrometer to distinguish it from the non-deuterated NNK. This allows it to accurately correct for variations in sample preparation and matrix effects.[5]

Q2: What are "co-eluting interferences" and why are they a problem?

A2: Co-eluting interferences occur when one or more compounds in the sample matrix exit the chromatography column at the same time as the analyte (NNK) or its internal standard (this compound).[15] This is problematic because these interferences can affect the ionization process in the mass spectrometer's source, leading to ion suppression (a weaker signal) or ion enhancement (a stronger signal).[16][17] This ultimately compromises the accuracy and reliability of the quantitative results.[2]

Q3: My NNK and this compound peaks are perfectly resolved from each other, but I still have issues. Why?

A3: While NNK and this compound should elute at nearly the same time, the problem is not their separation from each other, but the co-elution of an unknown matrix component with your internal standard, this compound. An ideal stable isotope-labeled internal standard should co-elute with the analyte to compensate for matrix effects effectively.[13] The issue arises when a third compound, originating from the sample matrix (e.g., plasma, urine, tobacco extract), has the same retention time as this compound and interferes with its measurement.

Q4: Can I solve co-elution by simply changing the mass transitions I monitor for this compound?

A4: Sometimes, yes. This strategy works if the interfering compound has the same precursor mass as this compound but fragments differently. By selecting a unique fragment ion (product ion) for this compound that is not produced by the interference, you can regain selectivity. However, this is not always possible, and the most robust solution is to eliminate the co-elution through improved chromatography or sample preparation.[5]

Q5: How can I prevent co-eluting interferences during method development?

A5: Proactive method development is key.

  • Matrix Screening: During development, test your method with multiple sources of blank matrix to check for interferences.[4]

  • Chromatographic Stress Testing: Vary parameters like mobile phase composition and gradient slope to ensure the separation is robust.

  • Advanced Sample Cleanup: Invest in developing a highly selective sample preparation method, such as a well-optimized SPE procedure, to remove as many matrix components as possible before analysis.[18]

Experimental Protocols & Data

Protocol: LC-MS/MS Analysis of NNK

This protocol provides a general framework. Specific parameters must be optimized for your instrument and matrix.

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., at 10 ng/mL).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

    • Inject 10 µL onto the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energies for your specific instrument.

Data Tables

Table 1: Example MRM Transitions for NNK and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
NNK208.1122.192.1
This compound211.1125.195.1

Table 2: Troubleshooting Data Example - Inconsistent IS Area

Sample IDMatrix TypeThis compound Peak AreaNNK Concentration (ng/mL)Analyst Notes
Standard 1Solvent1,520,4501.0Clean, symmetrical peak.
Sample APlasma Lot 1895,3401.8 (Inaccurate)Significant ion suppression observed.
Sample BPlasma Lot 21,350,8801.1 (Inaccurate)Less suppression, but still variable.
Sample A (Optimized Method)Plasma Lot 11,495,6001.1 (Accurate)Chromatographic separation resolved interference.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Sample with this compound (IS) p2 Protein Precipitation / Extraction p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 Injection & Chromatographic Separation p3->a1 a2 Ionization (ESI+) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratio (NNK / this compound) d1->d2 d3 Quantification via Calibration Curve d2->d3 end end d3->end Final Concentration

Caption: General workflow for NNK quantification using this compound.

Troubleshooting start Inconsistent IS Area or Distorted Peak Shape? q1 Is Ion Ratio (Quant/Qual) Constant? start->q1 res_yes No Co-elution. Check for system issues: - Column health - Injection solvent - Leaks q1->res_yes Yes res_no Co-eluting Interference Confirmed q1->res_no No q2 Can Chromatography Be Optimized? res_no->q2 res_chrom_yes Modify Gradient or Change Column Chemistry q2->res_chrom_yes Yes res_chrom_no Improve Sample Cleanup q2->res_chrom_no No end_solve Problem Resolved res_chrom_yes->end_solve res_chrom_no->end_solve

Caption: Decision tree for troubleshooting this compound interference.

Coelution Concept of Co-eluting Interference cluster_ideal Ideal Separation cluster_coelution With Co-eluting Interference X_axis label_X X_axis->label_X Retention Time Y_axis label_Y Y_axis->label_Y Intensity p1 p1 p2 p2 p1->p2 This compound p3 p3 p2->p3 This compound p4 p4 p5 p5 p4->p5  this compound p6 p6 p5->p6  this compound p7 p7 p8 p8 p7->p8 Interference p9 p9 p8->p9 Interference c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4

Caption: Diagram showing an ideal vs. a co-eluting peak.

References

Technical Support Center: Best Practices for NNK-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing, storing, and troubleshooting NNK-d3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.[1] For applications where DMSO may not be suitable, other organic solvents like ethanol can be used, although the solubility might be lower.[2]

Q2: What is a typical concentration range for this compound stock solutions?

A2: Stock solutions are typically prepared at concentrations ranging from 5 mM to 20 mM.[1] The choice of concentration depends on the specific requirements of your experiment and the solubility of this compound in the chosen solvent.

Q3: How should I store my this compound stock solution?

A3: For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1] When stored properly in a suitable solvent, stock solutions can be stable for several months.

Q4: My this compound precipitated after diluting the DMSO stock solution in my aqueous buffer/cell culture medium. Why did this happen and how can I prevent it?

A4: This phenomenon, known as solvent-shifting precipitation, is common for compounds with low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can aggregate and precipitate. To prevent this, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume.[2]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
This compound powder will not dissolve in the chosen solvent. The concentration exceeds the solubility limit at the current temperature.- Try sonicating the solution in a water bath for 5-10 minutes. - Gently warm the solution while stirring. - Increase the volume of the solvent to create a more dilute solution.
Precipitation occurs immediately upon dilution of the stock solution in an aqueous medium. Rapid change in solvent polarity (solvent-shifting). The final concentration in the aqueous solution is above the solubility limit.- Use a stepwise dilution method. - Ensure the final concentration in the aqueous medium is below the solubility limit of this compound in that specific medium. - For cell culture, add the stock solution to a small volume of medium with serum first, then to the final volume.[2]
The stock solution appears cloudy or has visible particulates after storage. The solution may have become supersaturated at the storage temperature, leading to precipitation over time. Degradation of the compound.- Gently warm the solution and sonicate to try and redissolve the precipitate. - If redissolution is not possible, it is recommended to prepare a fresh stock solution. - To prevent this, ensure the stock concentration is not at the saturation limit and consider storing at a slightly higher temperature if stability allows (e.g., -20°C instead of -80°C), though this may impact long-term stability.
Inconsistent results in LC-MS/MS analysis when using this compound as an internal standard. Isotopic instability (deuterium exchange with hydrogen from the solvent).[4] In-source fragmentation of the deuterated standard.[4] Presence of unlabeled NNK as an impurity in the this compound standard.[4]- Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation.[4] - Check the certificate of analysis for isotopic purity.[4] - If isotopic exchange is suspected, evaluate the stability of the internal standard in the mobile phase over time.[4]

Data Presentation

Table 1: Solubility of NNK-d4 (a closely related compound) in Common Solvents

SolventSolubility
DMSO≥ 62.5 mg/mL (≥ 295.86 mM)[5][6]

Note: This data is for NNK-d4, a deuterated analog of NNK. The solubility of this compound is expected to be very similar. The "≥" symbol indicates that the saturation point was not reached at this concentration.

Experimental Protocols

Detailed Methodology for Preparing this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 210.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 210.25 g/mol = 0.0021025 g = 2.1025 mg

  • Weighing: Accurately weigh approximately 2.1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.

  • Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate the vial in a room temperature water bath for 5-10 minutes to aid dissolution.

  • Aliquoting and Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials. Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solutions cluster_preparation Stock Solution Preparation cluster_storage Storage & Use start Start: Obtain this compound Powder weigh Weigh this compound Powder Accurately start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_dissolution Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes store Store at -20°C or -80°C (Protected from Light) aliquot->store use Use for Experiments store->use LC_MS_Workflow General LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifuge to Pellet Precipitate protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant inject Inject Sample into LC System extract_supernatant->inject lc_separation Chromatographic Separation (e.g., C18 column) inject->lc_separation ms_ionization Mass Spectrometry (Ionization) lc_separation->ms_ionization ms_detection Tandem MS (MRM Detection of NNK and this compound) ms_ionization->ms_detection integrate_peaks Integrate Peak Areas ms_detection->integrate_peaks calculate_ratio Calculate Analyte/IS Peak Area Ratio integrate_peaks->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify NNK Concentration calibration_curve->quantify

References

Validation & Comparative

Validating an Analytical Method for NNK using NNK-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine and known carcinogen, is critical for toxicological studies, clinical research, and the development of potentially safer nicotine products. The use of a deuterated internal standard, such as NNK-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its bioanalysis. This guide provides a comprehensive comparison of this method with alternative analytical techniques, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for NNK Quantification

The selection of an analytical method for NNK quantification depends on various factors including the required sensitivity, selectivity, sample matrix, and throughput. While LC-MS/MS with an isotopic internal standard is widely favored for its superior performance, other methods like Gas Chromatography-Thermal Energy Analysis (GC-TEA) and immunoassays offer alternative approaches.

ParameterLC-MS/MS with this compoundGas Chromatography-Thermal Energy Analysis (GC-TEA)Immunoassay (ELISA)
Principle Chromatographic separation followed by mass-based detection and quantification using a stable isotope-labeled internal standard.Gas chromatographic separation followed by detection of the nitroso functional group.Antigen-antibody binding detected by an enzymatic reaction.
Selectivity Very HighHigh (specific for nitroso compounds)Moderate to High (potential for cross-reactivity)
Sensitivity Very High (pg/mL to sub-pg/mL levels)High (ng/mL to pg/mL levels)Moderate (ng/mL to µg/mL levels)
Accuracy Excellent (typically 90-110%)[1]GoodFair to Good
Precision (%RSD) Excellent (<15%)[1][2]Good (<20%)Moderate (<25%)
Throughput High (amenable to automation)ModerateHigh (suitable for screening large numbers of samples)
Cost High (instrumentation and maintenance)Moderate to HighLow to Moderate
Strengths High sensitivity, selectivity, and accuracy; robust against matrix effects due to isotopic internal standard.High specificity for nitrosamines.High throughput, cost-effective for large-scale screening.
Limitations High initial instrument cost and requires skilled operators.Less sensitive than LC-MS/MS; may require derivatization for some compounds.Potential for cross-reactivity; generally provides semi-quantitative or screening-level data.

Performance Data from Experimental Studies

The following tables summarize key validation parameters for the LC-MS/MS method using this compound and a GC-TEA method for NNK analysis. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: Validation Parameters for LC-MS/MS with this compound

ParameterMatrixValueReference
Linearity (r²)Porcine Buccal Epithelium & PBS> 0.9959[3]
Limit of Detection (LOD)Porcine Buccal Epithelium & PBS0.005 ng/mL[3]
Limit of Quantification (LOQ)Porcine Buccal Epithelium & PBS0.015 ng/mL[3]
AccuracyPorcine Buccal Epithelium & PBS81.1% – 117%[3]
Precision (%RSD)Porcine Buccal Epithelium & PBS1.5% – 13.6%[3]
RecoveryHuman Urine99-100%[2]

Table 2: Validation Parameters for GC-TEA for NNK Analysis

ParameterMatrixValueReference
Linearity (r²)Tobacco> 0.995[4]
Limit of Quantification (LOQ)Tobacco162 ng/g[4]
Limit of Quantification (LOQ)Mainstream Smoke8 ng/cigarette[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS with this compound.

Experimental Workflow for NNK Analysis using LC-MS/MS with this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 spe Solid-Phase Extraction (SPE) (Optional Cleanup) centrifuge1->spe evaporate Evaporation to Dryness spe->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification report Report Results quantification->report

Caption: Workflow for NNK analysis by LC-MS/MS with this compound.

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.

  • Reagents and Materials:

    • Plasma sample

    • This compound internal standard solution

    • Acetonitrile (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add a specific amount of this compound internal standard solution to each sample, quality control, and calibration standard.

    • Add three volumes of ice-cold acetonitrile (e.g., 300 µL) to the plasma sample to precipitate the proteins.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the NNK and this compound.

    • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup steps like solid-phase extraction.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

SPE is often used as a cleanup step to remove interfering substances from complex matrices like urine.

  • Reagents and Materials:

    • Urine sample

    • This compound internal standard solution

    • SPE cartridges (e.g., mixed-mode cation exchange)

    • Conditioning solvent (e.g., methanol)

    • Equilibration solvent (e.g., water)

    • Wash solvent (e.g., water, methanol/water mixture)

    • Elution solvent (e.g., methanol with formic acid)

    • SPE manifold

  • Procedure:

    • Add this compound internal standard to the urine sample.

    • Condition the SPE cartridge by passing the conditioning solvent through it.

    • Equilibrate the cartridge with the equilibration solvent.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with the wash solvent to remove interfering compounds.

    • Elute the NNK and this compound from the cartridge using the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both NNK and this compound are monitored.

Signaling Pathway and Logical Relationships

The analytical process for validating the NNK method using this compound involves a logical sequence of steps to ensure the method is fit for its intended purpose.

validation_logic cluster_method_dev Method Development cluster_application Method Application instrument_setup Instrument Setup (LC-MS/MS) sample_prep_opt Sample Preparation Optimization instrument_setup->sample_prep_opt linearity Linearity & Range sample_prep_opt->linearity accuracy Accuracy sample_prep_opt->accuracy precision Precision (Repeatability & Intermediate) sample_prep_opt->precision selectivity Selectivity & Specificity sample_prep_opt->selectivity lod_loq LOD & LOQ sample_prep_opt->lod_loq stability Stability sample_prep_opt->stability routine_analysis Routine Sample Analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis selectivity->routine_analysis lod_loq->routine_analysis stability->routine_analysis qc_monitoring Quality Control Monitoring routine_analysis->qc_monitoring qc_monitoring->routine_analysis Feedback

Caption: Logical flow of analytical method validation for NNK.

References

A Comparative Guide to Internal Standards for the Quantification of NNK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides an objective comparison of NNK-d3 with other classes of internal standards, supported by experimental data, to facilitate the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Critical Role of Internal Standards in NNK Quantification

Internal standards are indispensable in quantitative bioanalysis for correcting variations that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte, NNK, as closely as possible to ensure accurate and precise quantification. The most common types of internal standards used are stable isotope-labeled (SIL) standards, such as deuterated (e.g., this compound) and ¹³C-labeled compounds, and non-isotopically labeled structural analogs.

Performance Comparison of Internal Standards for NNK

Data Presentation: A Comparative Summary of Performance Parameters

The following table summarizes the typical performance characteristics of different classes of internal standards for the quantification of NNK. It is important to note that this data is compiled from different studies and does not represent a direct, simultaneous comparison.

Performance ParameterThis compound (Deuterated)¹³C-Labeled NNK (Theoretical/Expected)Structural Analog
Accuracy (% Bias) Typically within ±15%[1]Expected to be within ±10%Can be >15%[2][3]
Precision (%RSD) <15% (Intra- and Inter-day)[1][4]Expected to be <10%Can be >15%
Recovery 99-100%[4]Expected to be highly consistent and similar to NNKCan be variable and different from NNK
Linearity (r²) >0.99>0.99>0.99 (but may have higher variability)
Lower Limit of Quantification (LLOQ) Low pg/mL rangePotentially lower than deuterated standardsDependent on the specific analog
Isotope Effect Possible chromatographic shiftNegligibleNot applicable
Risk of Isotopic Exchange Low, but possible depending on label positionVirtually noneNot applicable

In-Depth Analysis of Internal Standard Classes

Deuterated Internal Standards (this compound)

Deuterated internal standards, such as this compound, are the most commonly used SIL standards for NNK quantification due to their commercial availability and cost-effectiveness. In these standards, one or more hydrogen atoms are replaced by deuterium.

Advantages:

  • Closely mimics the chemical and physical properties of NNK.

  • Generally provides good accuracy and precision[1][4].

  • Effectively compensates for matrix effects during ionization.

Disadvantages:

  • Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the internal standard. This can result in differential matrix effects if they do not co-elute perfectly.

  • Isotopic Instability: Although rare for carbon-bound deuterium, there is a theoretical risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is in a chemically labile position.

¹³C-Labeled Internal Standards

Carbon-13 labeled internal standards are considered the "gold standard" in isotope dilution mass spectrometry. In these standards, one or more ¹²C atoms are replaced with the stable isotope ¹³C.

Advantages:

  • Identical Physicochemical Properties: The negligible difference in mass and chemical properties between ¹²C and ¹³C ensures that the internal standard co-elutes perfectly with the analyte, providing the most accurate compensation for matrix effects[1][5].

  • High Stability: The ¹³C-label is extremely stable, with no risk of isotopic exchange.

  • Superior Accuracy and Precision: The identical behavior to the analyte is expected to yield the highest degree of accuracy and precision.

Disadvantages:

  • Cost and Availability: ¹³C-labeled standards are generally more expensive and less commercially available than their deuterated counterparts.

  • Potential for Isotopic Overlap: Care must be taken to ensure that the mass difference between the analyte and the internal standard is sufficient to avoid overlap of their isotopic envelopes, especially with low-resolution mass spectrometers.

Structural Analog Internal Standards

Structural analog internal standards are molecules that are chemically similar but not identical to the analyte. They are typically used when a stable isotope-labeled standard is not available.

Advantages:

  • Cost-Effective: Often less expensive than SIL standards.

Disadvantages:

  • Different Physicochemical Properties: Structural differences can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte[2][3][6].

  • Inadequate Correction for Matrix Effects: Because they may not experience the same degree of ion suppression or enhancement as the analyte, they can lead to inaccurate and imprecise results[7].

  • Potential for Presence in Samples: The chosen analog should not be a potential metabolite of the analyte or be naturally present in the samples being analyzed.

Experimental Protocols

A robust and reliable bioanalytical method requires a thoroughly validated experimental protocol. Below is a representative protocol for the quantification of NNK in a biological matrix using an internal standard and LC-MS/MS.

Bioanalytical Method Validation Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of NNK and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (e.g., from Urine):

  • To 100 µL of urine sample, calibrator, or QC, add 20 µL of the internal standard working solution.

  • Perform a sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both NNK and the internal standard using Multiple Reaction Monitoring (MRM).

4. Method Validation Parameters:

  • Selectivity: Analyze blank matrix from multiple sources to ensure no interference at the retention times of NNK and the internal standard.

  • Linearity and Range: Analyze the calibration curve standards and demonstrate a linear relationship between the analyte/internal standard peak area ratio and the concentration. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze the QC samples in replicate on multiple days to determine the intra- and inter-day accuracy (expressed as % bias from the nominal concentration) and precision (expressed as % relative standard deviation, %RSD). Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solution.

  • Stability: Evaluate the stability of NNK in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Mandatory Visualizations

G Experimental Workflow for NNK Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (this compound) Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection into LC-MS/MS Recon->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (NNK/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: A typical experimental workflow for the quantification of NNK in a biological matrix.

G Logical Comparison of Internal Standards for NNK cluster_SIL Stable Isotope-Labeled (SIL) IS Choice of Internal Standard for NNK Quantification Deuterated Deuterated (this compound) IS->Deuterated Carbon13 ¹³C-Labeled IS->Carbon13 Analog Structural Analog IS->Analog P_Deuterated P_Deuterated Deuterated->P_Deuterated Pros: - Good performance - Cost-effective C_Deuterated C_Deuterated Deuterated->C_Deuterated Cons: - Potential isotope effect P_Carbon13 P_Carbon13 Carbon13->P_Carbon13 Pros: - Gold standard - No isotope effect - High stability C_Carbon13 C_Carbon13 Carbon13->C_Carbon13 Cons: - Higher cost - Less available P_Analog P_Analog Analog->P_Analog Pros: - Low cost C_Analog C_Analog Analog->C_Analog Cons: - Different properties - Poor matrix effect correction

Caption: A logical comparison of the different classes of internal standards for NNK analysis.

Conclusion

The choice of an internal standard for the quantification of NNK by LC-MS/MS has a profound impact on the reliability of the results.

  • This compound represents a robust and widely accepted choice, offering a good balance of performance and cost-effectiveness. It is suitable for most routine applications.

  • ¹³C-labeled NNK , while more expensive, is theoretically the superior choice, offering the highest level of accuracy and precision due to its identical behavior to the native analyte. It is recommended for applications requiring the highest level of confidence in the quantitative data.

  • Structural analogs should be used with caution and only when a stable isotope-labeled standard is not available. Thorough validation is crucial to ensure that the chosen analog provides adequate performance for the intended application.

Ultimately, the selection of the internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations.

References

Precision and Accuracy in NNK Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of biomarkers is paramount. This guide provides a comprehensive comparison of analytical methodologies for the measurement of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific carcinogen. We will delve into the superior accuracy and precision offered by isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard (NNK-d3) and contrast it with alternative approaches.

The Gold Standard: Isotope Dilution with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of NNK in biological matrices. This technique, known as isotope dilution mass spectrometry, provides the highest degree of accuracy and precision by correcting for variations that can occur during sample preparation and analysis.

This compound is chemically identical to NNK, with the exception of three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (NNK) and the internal standard (this compound). Because they are chemically identical, any loss of analyte during extraction, derivatization, or ionization will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the original NNK concentration.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of NNK quantification using LC-MS/MS with and without an internal standard. The values for the isotope dilution method are based on published validation data for similar analytes, which consistently demonstrate the superiority of this approach.

Performance MetricIsotope Dilution (with this compound)External Calibration (without Internal Standard)
Accuracy (Recovery) 90-110%[1][2]Highly variable, can be significantly affected by matrix effects (e.g., 50-150%)[3]
Precision (%RSD) < 15%[1][2]Can be > 20%, susceptible to injection volume and matrix variations
Correction for Matrix Effects ExcellentPoor to none
Correction for Sample Loss ExcellentNone
Robustness HighLow to moderate

Alternative Methods: A Compromise in Accuracy

While isotope dilution LC-MS/MS is the preferred method, other techniques are available for NNK quantification. The most common alternative is external calibration LC-MS/MS, where a calibration curve is generated from a series of NNK standards prepared in a clean solvent. The concentration of NNK in the unknown sample is then determined by comparing its response to this external calibration curve.

The primary drawback of external calibration is its susceptibility to matrix effects. Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This can lead to either suppression or enhancement of the NNK signal, resulting in inaccurate quantification. Furthermore, external calibration cannot account for analyte loss during sample preparation.

Other less common methods for the detection of nitrosamines and other biomarkers include gas chromatography with various detectors and immunoassays. However, these methods often lack the sensitivity and specificity of LC-MS/MS for analyzing complex biological samples.

Experimental Protocols

Isotope Dilution LC-MS/MS for NNK Quantification

This protocol outlines the key steps for the quantification of NNK in a biological matrix (e.g., urine) using isotope dilution LC-MS/MS.

  • Sample Preparation:

    • A known amount of this compound internal standard is spiked into the urine sample.

    • The sample is then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components and concentrate the analyte.[1]

    • The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a liquid chromatograph for separation of NNK and this compound from other components.

    • The separated analytes are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both NNK and this compound.

  • Data Analysis:

    • The peak areas for NNK and this compound are measured.

    • The ratio of the NNK peak area to the this compound peak area is calculated.

    • This ratio is used to determine the concentration of NNK in the original sample by comparing it to a calibration curve prepared with known amounts of NNK and a constant amount of this compound.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of NNK, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound Internal Standard Sample->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Reconstitute Evaporate and Reconstitute Extract->Reconstitute LC Liquid Chromatography (LC) Separation Reconstitute->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Integrate Peak Integration MSMS->Integrate Ratio Calculate Peak Area Ratio (NNK/NNK-d3) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify G cluster_activation Metabolic Activation cluster_effects Cellular Effects NNK NNK CYP Cytochrome P450 Enzymes NNK->CYP Reactive Reactive Metabolites CYP->Reactive DNA_Adducts DNA Adducts Reactive->DNA_Adducts Signaling Activation of Signaling Pathways (e.g., MAPK, PI3K/Akt) Reactive->Signaling Mutations Gene Mutations DNA_Adducts->Mutations Tumorigenesis Tumorigenesis Mutations->Tumorigenesis Proliferation Increased Cell Proliferation Signaling->Proliferation Apoptosis Inhibition of Apoptosis Signaling->Apoptosis Proliferation->Tumorigenesis Apoptosis->Tumorigenesis

References

A Comparative Guide to the Quantification of NNK using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), with a focus on the use of its deuterated internal standard, NNK-d3 or NNK-d4. The objective is to offer a comparative overview of the primary analytical techniques, detailing their performance characteristics and providing the necessary experimental insights for researchers in toxicology, drug development, and tobacco product analysis.

Performance Comparison of Analytical Methods for NNK Quantification

The selection of an appropriate analytical method for NNK quantification is contingent on factors such as the sample matrix, the required sensitivity, and the intended application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity, particularly when coupled with isotope dilution techniques using internal standards like this compound or NNK-d4. However, alternative methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and enzyme-linked immunosorbent assay (ELISA) offer viable options for specific applications.

The following table summarizes the performance characteristics of these methods based on published experimental data.

Analytical MethodMatrixAnalyteInternal StandardLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ)Reference
UHPLC-MS/MS Porcine Buccal Epithelium Tissue, PBSNNKNNK-d40.005 ng/mL-[1]
LC-MS/MS Human UrineNNKIsotope Internal Standard0.13 pg (on column)-[2]
UFLC/MS/MS Rat UrineNNKThis compound70 pg/mL-
GC-MS/MS Mainstream Cigarette SmokeNNKD4-NNK0.03 ng/cig (MDL)-
GC-MS/MS TobaccoNNKNot Specified-162 ng/g
GC-MS/MS Tobacco SmokeNNKNot Specified-8 ng/cig
ELISA In vitro (NNK-protein conjugates)NNK-70 pmole (50% inhibition)-

Note: LOD (Limit of Detection), LOQ (Limit of Quantification), and MDL (Method Detection Limit) are measures of the lowest concentration or amount of an analyte that can be reliably detected or quantified. The values presented here are from different studies and may not be directly comparable due to variations in instrumentation, experimental conditions, and matrix effects.

Experimental Protocols

Quantification of NNK in Biological Tissues and PBS by UHPLC-MS/MS

This method is suitable for the simultaneous determination of nicotine and tobacco-specific nitrosamines, including NNK, in preclinical studies.

Sample Preparation:

  • Homogenize tissue samples.

  • Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes.

  • Spike the extracted sample with a known concentration of NNK-d4 internal standard.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a C18 reversed-phase column.

  • Mobile Phase: A gradient of 10 mM ammonium formate in water and 10 mM ammonium formate in methanol[1].

  • Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • NNK: m/z 208.2 → 122.1[1]

    • NNK-d4: m/z 212.3 → 126.2[1]

Analysis of NNK in Human Urine by LC-MS/MS

This highly sensitive method allows for the direct analysis of NNK in small urine volumes.

Sample Preparation:

  • Centrifuge the urine sample to remove particulate matter.

  • Spike a 50 µL aliquot of the supernatant with an isotopic internal standard.

  • Directly inject the sample into the LC-MS/MS system equipped with an online solid-phase extraction (SPE) column for sample cleanup and concentration[2].

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: High-performance liquid chromatography (HPLC) with a suitable reversed-phase column.

  • Mass Spectrometry: Tandem mass spectrometer operating in a sensitive detection mode.

Determination of NNK in Mainstream Cigarette Smoke by GC-MS/MS

This method is tailored for the analysis of NNK in the particulate phase of cigarette smoke.

Sample Preparation:

  • Collect the mainstream smoke particulate matter on a glass fiber filter pad.

  • Extract the filter pad with an appropriate organic solvent (e.g., methanol).

  • Add D4-NNK as an internal standard.

  • Clean up the extract using solid-phase extraction (SPE).

  • Derivatize the sample if necessary to improve volatility and chromatographic performance.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Gas chromatography with a capillary column suitable for nitrosamine analysis.

  • Mass Spectrometry: Tandem mass spectrometer operating in MRM mode.

Metabolic Activation and Signaling Pathway of NNK

NNK is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This activation is primarily mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA, forming adducts and inducing mutations. The following diagram illustrates the key metabolic activation and signaling pathways associated with NNK.

Caption: Metabolic activation and oncogenic signaling pathways of NNK.

Conclusion

The quantification of NNK is critical for assessing exposure to tobacco products and for understanding its role in carcinogenesis. The use of LC-MS/MS with an isotopically labeled internal standard like this compound or NNK-d4 provides the highest level of sensitivity and specificity for this purpose. This guide offers a comparative framework to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific research needs. The detailed protocols and the visualization of the signaling pathway aim to provide a practical resource for the scientific community engaged in tobacco-related research and drug development.

References

A Comparative Guide to Dispersion-Corrected Neuroevolution Potential (NEP-D3) for Molecular Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate modeling of intermolecular interactions is paramount in computational chemistry and drug discovery. Machine learning potentials (MLPs) have emerged as a powerful tool, offering near-quantum mechanical accuracy at a fraction of the computational cost. This guide provides a detailed comparison of the Neuroevolution Potential (NEP) method, particularly its formulation incorporating Grimme's D3 dispersion correction (NEP-D3), against other computational models. We will delve into the cross-validation of these methods, present supporting experimental data, and outline the protocols for their application.

The Challenge of Long-Range Interactions

A significant challenge for many MLPs is the accurate description of long-range non-covalent interactions, such as van der Waals forces.[1][2][3][4] These dispersion forces are critical for the structure, stability, and function of a wide range of molecular systems, from layered materials to protein-ligand complexes.[1] Standard MLPs often employ a cutoff radius for atomic interactions to maintain computational efficiency, which can limit their ability to capture these essential long-range effects.[2][3][4][5]

To address this limitation, methods like the NEP have been augmented with Grimme's D3 dispersion correction, a widely recognized method for accounting for van der Waals interactions.[2][3][4][5] The resulting NEP-D3 model combines the strengths of a highly efficient machine-learned potential for short-range interactions with a robust correction for long-range dispersion.[2][3][4][5]

Performance Comparison of NEP-D3 and Alternatives

The efficacy of the NEP-D3 model has been demonstrated in studies comparing its performance against the pure NEP model (without dispersion correction). The inclusion of the D3 correction has been shown to significantly improve the accuracy of energy, force, and virial calculations, particularly in systems where dispersion forces are dominant.

Below is a summary of the performance of different models on a bilayer graphene dataset, a system where interlayer van der Waals interactions are crucial. The data is adapted from Ying et al., 2023.[2]

ModelRadial Cutoff (Å)RMSE Energy (meV/atom)RMSE Force (meV/Å)RMSE Virial (meV/atom)Speed (atom-step/s/GPU)
NEP-D3 4.50.05 1.7 0.4 1.1 x 10⁷
Pure NEP6.00.4414.53.52.0 x 10⁷
Pure NEP8.00.228.82.11.0 x 10⁷
Pure NEP10.00.135.81.40.6 x 10⁷

Table 1: Performance Comparison of NEP-D3 and Pure NEP Models. Lower RMSE (Root Mean Square Error) values indicate higher accuracy. The NEP-D3 model demonstrates the highest accuracy, albeit with a slight trade-off in computational speed compared to the pure NEP model with a smaller cutoff. Data sourced from Ying et al., 2023.[2]

Other machine learning potentials that incorporate the D3 correction include MACE-D3 and PhysNet-D3, which serve as viable alternatives for modeling systems with significant dispersion interactions.[6][7]

Cross-Validation of Machine Learning Potentials

To ensure the reliability and generalizability of MLPs, rigorous cross-validation is essential. A widely used technique is k-fold cross-validation.[8][9][10] This method helps to prevent overfitting, where a model performs well on the data it was trained on but fails to generalize to new, unseen data.[11]

The k-fold cross-validation process is as follows:

  • The entire dataset of reference calculations (e.g., from Density Functional Theory) is randomly partitioned into 'k' equal-sized subsets, or "folds".

  • One fold is held out as the validation set, and the MLP is trained on the remaining k-1 folds.

  • The trained model is then used to predict the properties of the validation set, and the error is calculated.

  • This process is repeated k times, with each fold being used as the validation set once.

  • The final performance of the MLP is the average of the errors from the k folds.

K_Fold_Cross_Validation cluster_data Full Dataset cluster_iter1 Iteration 1 cluster_iter_k Iteration k d1 Fold 1 train1 Training Set (Folds 2, 3, 4, 5) traink Training Set (Folds 1, 2, ..., k-1) d2 Fold 2 d3 Fold 3 d4 Fold 4 d5 Fold 5 val1 Validation Set (Fold 1) train1->val1 Validate avg_error Average Error val1->avg_error label_dots ... valk Validation Set (Fold k) traink->valk Validate valk->avg_error

A diagram illustrating the k-fold cross-validation workflow.

Experimental Protocols

The development and application of a NEP-D3 model for molecular dynamics simulations typically follow a structured workflow. This involves generating a reference dataset, training the NEP model, and then combining it with the D3 correction for simulations.

1. Reference Data Generation:

  • A diverse set of molecular configurations is generated. For molecular systems, this can be achieved through methods like Normal Mode Sampling to explore the potential energy surface around minima.[12] For materials, molecular dynamics simulations with classical force fields or ab initio methods can be used to sample different structures.[2]

  • For each configuration, high-accuracy quantum mechanical calculations, typically using Density Functional Theory (DFT) with a dispersion-aware functional, are performed to obtain the energy, forces on each atom, and virial tensors. This dataset serves as the "ground truth" for training the MLP.

2. NEP Model Training:

  • The NEP model is trained on the DFT reference dataset. The training process optimizes the parameters of the neural network to minimize the difference between the NEP-predicted and DFT-calculated energies, forces, and virials.

  • The training is typically performed using an evolutionary algorithm, which is a global optimization approach.[13]

3. NEP-D3 Simulation:

  • The trained NEP model is combined with the D3 dispersion correction. The total energy and forces of the system are calculated as the sum of the NEP and D3 contributions.[2]

  • This combined NEP-D3 potential is then used to run large-scale and long-time molecular dynamics simulations to study the desired physical or chemical processes.

NEP_D3_Workflow cluster_data_gen 1. Data Generation cluster_training 2. Model Training cluster_simulation 3. Simulation cluster_analysis 4. Analysis config_gen Generate Molecular Configurations dft_calc Perform DFT Calculations (Energy, Forces, Virial) config_gen->dft_calc nep_train Train NEP Model on DFT Data dft_calc->nep_train combine Combine NEP + D3 nep_train->combine d3_correction Grimme's D3 Dispersion Correction d3_correction->combine md_sim Perform Molecular Dynamics Simulations combine->md_sim analysis Analyze Simulation Results md_sim->analysis

A workflow for developing and using a NEP-D3 potential.

Conclusion

The NEP-D3 method represents a significant advancement in the development of machine learning potentials for molecular simulations. By explicitly incorporating a correction for long-range dispersion interactions, it achieves high accuracy for a broad range of systems where such forces are critical. The performance data indicates a clear advantage over pure NEP models in describing these interactions. As with any machine learning model, rigorous cross-validation is crucial to ensure its predictive power and reliability. The experimental protocols outlined provide a roadmap for researchers and drug development professionals to leverage the power of NEP-D3 in their computational studies, paving the way for more accurate and efficient in silico experiments.

References

A Comparative Guide to NNK-d3 for Proficiency Testing in Toxicology Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d3 (NNK-d3) as an internal standard for the quantitative analysis of the tobacco-specific nitrosamine NNK in toxicology laboratories. The performance of this compound is evaluated against other stable isotope-labeled internal standards, supported by experimental data, to assist laboratories in selecting the most appropriate standard for proficiency testing and routine analysis.

Introduction to NNK and the Role of Internal Standards

NNK is a potent lung carcinogen found in tobacco products and is a critical biomarker for assessing exposure to tobacco smoke.[1][2] Accurate and precise quantification of NNK and its major metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), in biological matrices such as urine is essential for clinical and toxicological studies.

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry-based bioanalysis.[3][4] These standards are chemically identical to the analyte but have a higher mass due to the incorporation of stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)). SIL-IS are added to samples at a known concentration at the beginning of the analytical process to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection, thereby significantly improving the accuracy and precision of the results.[3][4]

Performance Comparison of this compound and Alternative Internal Standards

The choice of the isotopic label can influence the performance of the internal standard. While deuterated standards like this compound are widely used, ¹³C-labeled standards are often considered superior due to their greater chemical stability and reduced potential for chromatographic separation from the analyte, a phenomenon known as the "isotope effect".[4][5]

Table 1: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards for NNK Analysis

FeatureDeuterated (this compound)¹³C-Labeled (e.g., NNK-¹³C₄)Rationale & Implications for NNK Analysis
Chromatographic Co-elution May elute slightly earlier than native NNK.[4]Co-elutes perfectly with native NNK.[4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as NNK, leading to more accurate quantification.
Isotopic Stability Generally stable, but deuterium can be susceptible to back-exchange with hydrogen in certain analytical conditions.Highly stable and not prone to exchange.[5]¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process.
Mass Spectrometric Fragmentation May exhibit slightly different fragmentation patterns compared to native NNK.Exhibits identical fragmentation patterns to native NNK.Identical fragmentation ensures that the analyte and internal standard behave similarly in the mass spectrometer, leading to more consistent and reliable quantification.
Cost-Effectiveness Generally more cost-effective and readily available.Typically more expensive due to more complex synthesis.The higher cost of ¹³C-labeled standards may be a consideration for some laboratories, but this can be offset by improved data quality and reduced need for method troubleshooting.

Table 2: Reported Performance Data for Analytical Methods Using Deuterated NNK/NNAL Internal Standards

ParameterReported ValueMatrixAnalytical MethodReference
Accuracy 81.1% – 117%Porcine Buccal Epithelium & PBSUHPLC-MS/MS[6]
86.5% – 99.2%Tobacco ProductsLC-MS/MS[1]
91.8% - 97.8%Tobacco ProductsLC-MS/MS[1]
Precision (%RSD) 1.5% – 13.6%Porcine Buccal Epithelium & PBSUHPLC-MS/MS[6]
<15%Tobacco ProductsLC-MS/MS[1]
Recovery 64.9% - 130.4%UrineLC-MS/MS[3]
Linearity (r²) > 0.9959Porcine Buccal Epithelium & PBSUHPLC-MS/MS[6]
> 0.9985Tobacco ProductsLC-MS/MS[1]
Limit of Detection (LOD) 0.005 ng/mLPorcine Buccal Epithelium & PBSUHPLC-MS/MS[6]
0.03 ng/mLTobacco ProductsLC-MS/MS[1]

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results in proficiency testing and routine analysis. The following is a representative protocol for the quantification of NNK and NNAL in urine using a deuterated internal standard.

Materials and Reagents
  • NNK and NNAL analytical standards

  • This compound and NNAL-d3 internal standards

  • Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)

  • Deionized water

  • Solid-phase extraction (SPE) cartridges

  • β-glucuronidase (for total NNAL analysis)

Sample Preparation
  • Thaw urine samples at room temperature.

  • To a 1 mL aliquot of urine, add 50 µL of the internal standard working solution (containing this compound and NNAL-d3).

  • For the analysis of total NNAL (free NNAL + glucuronidated NNAL), add 50 µL of β-glucuronidase solution and incubate at 37°C for 16 hours.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in methanol

    • Gradient: A suitable gradient to separate NNK and NNAL from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • NNK: e.g., m/z 208 -> m/z 122

      • This compound: e.g., m/z 211 -> m/z 125

      • NNAL: e.g., m/z 210 -> m/z 180

      • NNAL-d3: e.g., m/z 213 -> m/z 183

    • Optimize collision energy and other MS parameters for each analyte and internal standard.

Data Analysis
  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add this compound/NNAL-d3 Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (for Total NNAL) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Experimental workflow for NNK/NNAL analysis.

metabolic_pathway cluster_activation Metabolic Activation NNK NNK (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanone) NNAL NNAL (4-(methylnitrosamino)-1- (3-pyridyl)-1-butanol) NNK->NNAL Carbonyl Reduction DNA_Adducts DNA Adducts NNK->DNA_Adducts α-Hydroxylation NNAL->DNA_Adducts α-Hydroxylation Detoxification Detoxification Products (e.g., NNAL-Glucuronides) NNAL->Detoxification Glucuronidation

Metabolic activation pathway of NNK.

comparison_logic cluster_IS_Types Internal Standard Types cluster_Performance Performance Characteristics Deuterated Deuterated (this compound) Coelution Chromatographic Co-elution Deuterated->Coelution Potential for shift Stability Isotopic Stability Deuterated->Stability Good, but potential for back-exchange Accuracy Accuracy & Precision Deuterated->Accuracy Good Cost Cost-Effectiveness Deuterated->Cost Lower Carbon13 13C-Labeled (NNK-13C) Carbon13->Coelution Ideal Carbon13->Stability Excellent Carbon13->Accuracy Excellent Carbon13->Cost Higher

Comparison of internal standard types.

Conclusion and Recommendations

Both deuterated and ¹³C-labeled internal standards can be used to develop robust and reliable methods for the quantification of NNK in toxicology laboratories. This compound is a widely used and cost-effective option that provides good performance in terms of accuracy and precision.

However, for assays requiring the highest level of accuracy and for minimizing potential issues related to the isotope effect, a ¹³C-labeled internal standard is the superior choice. The perfect co-elution and greater isotopic stability of ¹³C-labeled standards ensure the most effective compensation for matrix effects, leading to more reliable and defensible data.

For laboratories participating in proficiency testing, the choice of internal standard should be carefully considered and documented. While this compound is acceptable and widely used, laboratories aiming for the highest level of performance should consider the use of a ¹³C-labeled internal standard. Ultimately, the selection will depend on the specific requirements of the assay, the available resources, and the desired level of data quality.

References

Assessing the Isotopic Purity of NNK-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of NNK (Nicotine-derived nitrosamino ketone), a potent tobacco-specific carcinogen, is critical in toxicology studies and cancer research. The use of a deuterated internal standard, such as NNK-d3, is the gold standard for achieving accurate and reliable results in mass spectrometry-based analyses. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of this compound, complete with experimental protocols and supporting data to ensure the integrity of your quantitative studies.

The Critical Role of Isotopic Purity

The accuracy of quantitative analysis using a deuterated internal standard is fundamentally dependent on its isotopic purity. The presence of unlabeled analyte (d0) or partially labeled intermediates (d1, d2) within the this compound standard can lead to an overestimation of the target analyte concentration. Therefore, rigorous assessment of the isotopic distribution is a prerequisite for its use in regulated bioanalysis.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative data obtained from these methods for a batch of high-purity this compound.

ParameterMass Spectrometry (LC-HRMS)Nuclear Magnetic Resonance (¹H NMR)
Isotopic Enrichment (D3) > 99%Not directly measured
Isotopic Distribution d3: ~99.5%d2: ~0.4%d1: <0.1%d0: <0.05%Absence of signal at corresponding proton resonance
Chemical Purity > 98%> 98%

Note: The data presented in this table is representative of a high-purity batch of this compound and may vary between different lots and suppliers. It is crucial to consult the Certificate of Analysis for the specific batch being used.

Experimental Protocols

Isotopic Purity Assessment by Mass Spectrometry (LC-HRMS)

This method provides a detailed isotopic distribution of the this compound standard.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

LC-HRMS Conditions:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Full scan MS from m/z 200-220

Data Analysis:

  • Acquire the full scan mass spectrum of the this compound standard.

  • Extract the ion chromatograms for the theoretical m/z values of NNK-d0, NNK-d1, NNK-d2, and this compound.

  • Integrate the peak areas for each isotopic species.

  • Calculate the percentage of each isotopic species relative to the total integrated area of all isotopic peaks.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the position of deuteration and assessing the overall isotopic enrichment by observing the absence of proton signals at specific chemical shifts.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

NMR Spectrometer Parameters:

  • Field Strength: 400 MHz or higher

  • Experiment: Standard ¹H NMR

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Analysis:

  • Acquire the ¹H NMR spectrum of the this compound sample.

  • Identify the chemical shift corresponding to the protons that have been replaced by deuterium in this compound. For this compound, this would be the N-methyl group.

  • The absence or significant reduction of the signal at this chemical shift, relative to other protons in the molecule, indicates high isotopic purity.

  • The presence of a small residual signal can be integrated and compared to the integral of a known, non-deuterated proton signal in the molecule to estimate the percentage of the non-deuterated species.

Visualization of Experimental Workflow

Isotopic_Purity_Workflow Workflow for Assessing Isotopic Purity of this compound cluster_MS Mass Spectrometry (LC-HRMS) cluster_NMR NMR Spectroscopy (¹H NMR) MS_Prep Sample Preparation (1 µg/mL solution) LC_HRMS LC-HRMS Analysis (Full Scan) MS_Prep->LC_HRMS MS_Data Data Analysis (Extract & Integrate Ion Currents) LC_HRMS->MS_Data MS_Result Isotopic Distribution (d0, d1, d2, d3 percentages) MS_Data->MS_Result Conclusion Overall Isotopic Purity Assessment MS_Result->Conclusion NMR_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acq ¹H NMR Spectrum Acquisition NMR_Prep->NMR_Acq NMR_Data Data Analysis (Signal Absence/Integration) NMR_Acq->NMR_Data NMR_Result Confirmation of High Isotopic Purity NMR_Data->NMR_Result NMR_Result->Conclusion

Navigating Bioanalysis: A Comparative Guide to the Use of Deuterated NNK-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen, the choice of an appropriate internal standard is a critical factor in achieving robust and defensible results. This guide provides a comprehensive comparison of using the deuterated stable isotope-labeled internal standard (SIL-IS), NNK-d3, versus a non-deuterated (structural analog) internal standard, supported by regulatory guidelines and representative experimental data.

The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a fundamental strategy to compensate for variability during sample preparation and analysis.[1] Regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline providing a harmonized framework.[2][3][4] These guidelines strongly recommend the use of a SIL-IS, like a deuterated standard, whenever possible due to its ability to closely mimic the analyte of interest.[5]

The Gold Standard: Performance of Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in mass spectrometry-based bioanalysis because their physicochemical properties are nearly identical to the analyte, differing only in mass.[6][7] This similarity ensures that the deuterated standard co-elutes with the analyte, experiencing the same degree of extraction recovery and, critically, the same matrix effects.[8] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS/MS assays.[9]

While a structural analog internal standard can compensate for some variability, it often has different chromatographic retention times and is affected differently by matrix components, leading to less reliable results.[8]

Quantitative Comparison: this compound vs. a Structural Analog Internal Standard

The following table presents a representative comparison of key validation parameters for the quantification of NNK using this compound versus a hypothetical non-deuterated structural analog internal standard. This data is illustrative and based on typical performance differences observed in bioanalytical assays.[8][10]

Validation ParameterAcceptance Criteria (ICH M10)Representative Performance: this compound (Deuterated IS)Representative Performance: Structural Analog IS
Accuracy (% Bias)Within ±15% of nominal value (±20% at LLOQ)[3][11]-2.5% to +3.8%-18.2% to +25.7%
Precision (% CV)≤15% (≤20% at LLOQ)[3][11]4.2%18.5%
Selectivity No significant interference at the retention time of the analyte and IS.[3] Response in blank matrix <20% of LLOQ and <5% for IS.[12]PassesPotential for interference from endogenous matrix components.
Matrix Effect (% CV of IS-normalized matrix factor)≤15%[1]6.8%35.2%
Extraction Recovery Consistent and reproducible85 ± 5%70 ± 15%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

As the representative data illustrates, the use of this compound leads to significantly better accuracy and precision and more effective compensation for matrix effects, ensuring the generation of high-quality, reliable data that meets stringent regulatory requirements.

Experimental Protocol for NNK Quantification using this compound

A robust and well-documented experimental protocol is essential for successful bioanalytical method validation.[6][7]

Objective: To accurately quantify the concentration of NNK in human plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

  • NNK reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water, HPLC grade

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of NNK and this compound in methanol.

    • Prepare serial dilutions of the NNK stock solution to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound at a constant concentration.

  • Sample Preparation (Solid Phase Extraction):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water.

    • Elute the analyte and internal standard with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for NNK and this compound.

  • Data Analysis:

    • Integrate the peak areas for NNK and this compound.

    • Calculate the peak area ratio of NNK to this compound.

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of NNK in QC and unknown samples from the calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principle of using a deuterated internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid Phase Extraction vortex2->spe elute Elute spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject detect Detect MRM Transitions inject->detect quantify Quantify NNK Concentration detect->quantify

Caption: Experimental workflow for the quantification of NNK in plasma using this compound.

G cluster_analyte Analyte (NNK) cluster_is Internal Standard cluster_result Quantification nnk_signal NNK Signal matrix_effect_nnk Matrix Effect (Ion Suppression) nnk_signal->matrix_effect_nnk suppressed_nnk Suppressed NNK Signal matrix_effect_nnk->suppressed_nnk accurate Accurate Quantification (Ratio is Constant) suppressed_nnk->accurate inaccurate Inaccurate Quantification (Ratio is Skewed) suppressed_nnk->inaccurate nnkd3_signal This compound Signal matrix_effect_nnkd3 Matrix Effect (Ion Suppression) nnkd3_signal->matrix_effect_nnkd3 suppressed_nnkd3 Suppressed this compound Signal matrix_effect_nnkd3->suppressed_nnkd3 suppressed_nnkd3->accurate analog_is_signal Analog IS Signal no_matrix_effect_analog No Co-elution, No Matrix Effect analog_is_signal->no_matrix_effect_analog analog_is_signal2 Analog IS Signal no_matrix_effect_analog->analog_is_signal2 analog_is_signal2->inaccurate

Caption: Compensation for matrix effects by deuterated vs. non-deuterated internal standards.

References

Safety Operating Guide

Navigating the Disposal of NNK-d3: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of specialized compounds like NNK-d3, a deuterated isotopologue of the tobacco-specific nitrosamine NNK, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a carcinogen, stringent disposal procedures must be followed to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulatory standards.

Understanding the Hazard Profile of this compound

NNK (Nicotine-derived Nitrosamine Ketone) is recognized as a potent procarcinogen found in tobacco products.[1][2][3] Its deuterated form, this compound, while used for research purposes such as in mass spectrometry, is presumed to share the same hazardous properties as its non-deuterated counterpart. Therefore, it must be handled as a hazardous substance. The health and safety data for labeled compounds are generally assumed to be similar to the corresponding unlabeled compound.[4]

Table 1: Key Hazards of NNK Relevant to Disposal

Hazard ClassificationDescriptionPrimary Disposal Consideration
Carcinogenicity NNK is classified as a carcinogen.[2][3][5]All waste must be treated as hazardous chemical waste.
Toxicity Assumed to be toxic if swallowed, inhaled, or in contact with skin.Minimize exposure through appropriate personal protective equipment (PPE) and engineering controls.
Environmental Hazard Avoid release to the environment.[6]Do not dispose of down the drain or in general waste.

Procedural Guide to this compound Disposal

The primary and mandated method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory trash or down the sanitary sewer.

Step 1: Segregation and Collection of this compound Waste

Proper segregation of waste is the foundational step in safe disposal.

  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Nicotine-derived Nitrosamine Ketone-d3," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity, health hazard symbol for carcinogenicity).

  • Waste Compatibility: Do not mix this compound waste with other incompatible waste streams.

  • Solid Waste: This includes contaminated personal protective equipment (gloves, lab coats), pipette tips, and any absorbent materials used for spills. These items should be double-bagged in clearly marked hazardous waste bags before being placed in the solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a sealed, non-reactive container.

Step 2: Safe Handling and Storage of Waste
  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[6]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][7]

  • Storage: Store the sealed this compound waste container in a designated, secure, and well-ventilated hazardous waste storage area away from incompatible materials.[8] The storage area should have secondary containment to prevent spills.

Step 3: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor. This typically includes information on the chemical composition and quantity of the waste.

  • Handover: Ensure the waste is securely packaged and labeled according to regulatory and institutional standards before handing it over to the licensed waste disposal personnel.

Experimental Workflow for this compound Waste Management

The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste within a laboratory setting.

NNK_d3_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Solid Waste Generation (e.g., contaminated gloves, tips) collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid gen_liquid Liquid Waste Generation (e.g., unused solutions) collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid store_waste Store in Designated Secure Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Scheduled Pickup by Licensed Waste Disposal Service contact_ehs->waste_pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment from the risks associated with this hazardous compound. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling NNK-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the deuterated nitrosamine compound, NNK-d3. Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous substance, drawing parallels from structurally related compounds and adhering to rigorous laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work.[1]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure.[2] The recommended PPE for handling this compound in both solid (powder) and solution forms is summarized below. It is crucial to ensure that all PPE is properly fitted, regularly inspected, and correctly used and maintained.[3]

PPE CategoryHandling Solid/PowderHandling Dilute SolutionsRationale
Hand Protection Double-gloving with thicker nitrile or neoprene gloves.Single pair of nitrile gloves.The powder form presents a higher risk of exposure. Double gloving and thicker materials offer enhanced protection. Nitrile gloves provide adequate splash protection for dilute solutions.[1]
Eye/Face Protection Safety goggles and a face shield.Safety glasses with side shields.A face shield provides additional protection against inhalation and facial exposure to airborne particles.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Not generally required if handled in a certified chemical fume hood.To prevent inhalation of fine powder. A risk assessment should determine the appropriate level of respiratory protection.
Protective Clothing Disposable lab coat or gown.Standard lab coat.To prevent contamination of personal clothing.
Footwear Closed-toe shoes.Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk. The following procedural guidance should be followed:

1. Preparation:

  • Assemble all necessary equipment and materials before starting, including weighing paper, spatulas, and pre-labeled containers for the final product and waste.[1]

  • Ensure a designated containment area, such as a certified chemical fume hood, is used for all manipulations of the compound.

  • Don the appropriate PPE as outlined in the table above.[1]

2. Weighing the Compound (if in solid form):

  • Perform all weighing operations within the designated containment area.[1]

  • Use a dedicated set of weighing tools (spatula, forceps) for this compound.[1]

  • Handle the container with the powder carefully to avoid generating dust. Open the container slowly.[1]

  • Use a spatula to carefully transfer the desired amount of powder onto weighing paper or into a pre-tared container.[1]

3. Dissolving the Compound (if applicable):

  • Add the solvent to the container with the weighed powder slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.[1]

  • If sonication is required, perform this in a secondary container to catch any potential leaks.[1]

4. Post-Handling and Decontamination:

  • Clean all weighing tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[1]

  • Carefully remove PPE, avoiding contact with the outer surfaces.[1]

  • Dispose of disposable PPE as hazardous waste.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill Response

Immediate and appropriate response to a spill is crucial:

  • Small Spills (Powder): Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust. Wipe the area from the outside in, and place the contaminated materials in a sealed bag for disposal. Clean the spill area with an appropriate solvent.[1]

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed container for disposal. Clean the spill area with an appropriate solvent.[1]

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[1]

  • Solid Waste: This includes excess compound, contaminated PPE (gloves, disposable lab coats), weighing papers, and cleaning materials. Collect solid waste in a dedicated, clearly labeled, and sealed container.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.

Storage

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • If the compound is highly potent, consider storing it in a locked cabinet.[1]

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Assemble Equipment prep2 Don Appropriate PPE prep1->prep2 weigh Weigh Solid this compound prep2->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill? weigh->spill decon Decontaminate Surfaces & Tools dissolve->decon liquid_waste Dispose of Liquid Waste dissolve->liquid_waste dissolve->spill remove_ppe Remove PPE decon->remove_ppe solid_waste Dispose of Solid Waste decon->solid_waste wash Wash Hands remove_ppe->wash remove_ppe->solid_waste spill->decon No spill_response Initiate Spill Response spill->spill_response Yes

Caption: Workflow for the safe handling of this compound.

References

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